Technical Documentation Center

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde
  • CAS: 2418708-88-8

Core Science & Biosynthesis

Foundational

Chemical properties of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

The following technical guide details the chemical properties, synthesis, and strategic application of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde . This document is structured for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and strategic application of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde . This document is structured for researchers in medicinal chemistry and drug discovery.

Strategic Building Block for Fluorinated Bioisostere Integration

Executive Summary

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde represents a high-value heterocyclic scaffold in modern drug design. It combines three critical structural features:

  • Isoxazole Core: A privileged pharmacophore serving as a bioisostere for amide or ester linkages, offering improved hydrolytic stability.

  • 1,1-Difluoroethyl Group: A lipophilic bioisostere for ethyl or isopropyl groups. The gem-difluoro moiety blocks metabolic oxidation (CYP450 labile sites) and modulates the electronic properties of the ring without significantly altering steric bulk.

  • C3-Aldehyde Handle: A versatile electrophilic center allowing for rapid late-stage diversification via reductive amination, olefination, or condensation reactions.

This guide analyzes the physicochemical profile, validated synthetic routes, and reactivity landscape of this compound.

Physicochemical Profile

The incorporation of the gem-difluoro group significantly alters the properties compared to the non-fluorinated 5-ethyl analog. The data below represents calculated consensus values based on structural analogs (e.g., 5-methylisoxazole-3-carbaldehyde).

PropertyValue (Estimated)Impact on Drug Design
Molecular Formula C₆H₅F₂NO₂--
Molecular Weight 161.11 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Octanol/Water) ~1.8 – 2.1Enhanced lipophilicity vs. 5-ethyl analog (LogP ~0.9).
Topological PSA ~43 ŲGood membrane permeability; CNS active potential.
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Aldehyde O is strong.
Electronic Effect Electron-withdrawingThe CF₂ group lowers the pKa of the isoxazole ring protons and deactivates the ring toward electrophilic aromatic substitution.
Physical State Low-melting solid or OilLikely liquid at RT or solid with MP < 50°C.

Synthetic Methodologies

Two primary routes are established for accessing 5-fluoroalkyl-isoxazoles. Route A is preferred for regioselectivity and safety.

Route A: [3+2] Cycloaddition (Regioselective)

This route utilizes the reaction between a chloroxime (generated in situ) and a fluorinated alkyne or alkene equivalent.

  • Precursor Formation: Glyoxylic acid is converted to the hydroxyiminoyl chloride (chloroxime).

  • Cycloaddition: The chloroxime reacts with 3,3-difluorobut-1-yne (or a synthetic equivalent like a difluoro-enol ether) in the presence of a base (e.g., NaHCO₃) to generate the nitrile oxide in situ, which undergoes [3+2] cycloaddition.

  • Functionalization: If a protected alcohol was used at C3, it is deprotected and oxidized (Swern or Dess-Martin) to the aldehyde.

Route B: Condensation of 1,3-Dicarbonyls

A classical approach involving the condensation of a fluorinated 1,3-diketone with hydroxylamine.

  • Diketone Synthesis: Claisen condensation of ethyl difluoroacetate with acetone (or equivalent) yields 4,4-difluoropentane-2,4-dione.

  • Cyclization: Reaction with hydroxylamine hydrochloride.[1] Note: This route often suffers from regioselectivity issues (forming a mixture of 3-CF₂ and 5-CF₂ isomers).

  • Oxidation: The C3-methyl group (if formed) requires harsh oxidation (SeO₂) to the aldehyde, which may degrade the CF₂ group. Therefore, Route A is superior.

Visualization: Synthetic Workflow

Synthesis Start Glyoxylic Acid Derivative Chloroxime Chloroxime Intermediate Start->Chloroxime NH2OH, NCS Cyclo [3+2] Cycloaddition Chloroxime->Cyclo + Base Alkyne 3,3-Difluorobut-1-yne Alkyne->Cyclo Isoxazole 5-(1,1-Difluoroethyl) isoxazole-3-ester Cyclo->Isoxazole Regioselective RedOx Reduction & Oxidation Isoxazole->RedOx LiAlH4 then DMP Target TARGET: 5-(1,1-Difluoroethyl)- 1,2-oxazole-3-carbaldehyde RedOx->Target

Figure 1: Preferred synthetic pathway via [3+2] cycloaddition to ensure regiochemical integrity.

Chemical Reactivity & Applications

The molecule possesses three distinct reactive zones. Understanding the interplay between these zones is critical for library generation.

The Aldehyde (C3-Position)

The most reactive site. It serves as a "soft" electrophile.

  • Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form secondary/tertiary amines. This is the primary method for linking the core to other pharmacophores.

  • Wittig/Horner-Wadsworth-Emmons: Reacts with ylides to form vinyl-isoxazoles.

  • Oxidation: Mild oxidation (NaClO₂) yields the carboxylic acid , a bioisostere for salicylic acid derivatives.

The Isoxazole Ring (Stability)
  • Acid/Base Stability: Highly stable to aqueous acid and mild bases.

  • Reductive Cleavage: The N-O bond is the weak point. Hydrogenation (H₂/Pd-C) or treatment with Mo(CO)₆ cleaves the ring to form a β-amino enone . This allows the isoxazole to act as a "masked" 1,3-dicarbonyl equivalent.

The 1,1-Difluoroethyl Group (Metabolic Shield)
  • Chemical Inertness: The C-F bonds are extremely strong (approx. 116 kcal/mol). They are resistant to standard nucleophilic attacks.

  • Metabolic Blocking: In vivo, an ethyl group at this position would be susceptible to hydroxylation at the benzylic (alpha) carbon. The gem-difluoro substitution blocks this pathway, significantly increasing the half-life (

    
    ) of the drug candidate.
    
Visualization: Reactivity Logic

Reactivity Center 5-(1,1-Difluoroethyl)- 1,2-oxazole-3-carbaldehyde Aldehyde Aldehyde (C3) Reactions Center->Aldehyde Ring Isoxazole Ring Reactions Center->Ring CF2 1,1-Difluoroethyl Properties Center->CF2 RedAm Reductive Amination (Linker creation) Aldehyde->RedAm R-NH2 / NaBH(OAc)3 Oxid Oxidation to Carboxylic Acid Aldehyde->Oxid NaClO2 Cleave Reductive Cleavage (Masked 1,3-diketone) Ring->Cleave H2/Pd or Mo(CO)6 Meta Metabolic Blocking (CYP450 Resistance) CF2->Meta Lipid LogP Modulation (Increased Lipophilicity) CF2->Lipid

Figure 2: Reactivity profile and strategic utility in medicinal chemistry.

Handling and Safety

  • Sensitization: As an aldehyde, this compound should be treated as a potential skin sensitizer. Use nitrile gloves.

  • Volatility: Low molecular weight aldehydes can be volatile. Handle in a fume hood.

  • Fluorine Hazards: While the molecule is stable, thermal decomposition (fire) may release Hydrogen Fluoride (HF). Standard firefighting protocols for fluorinated organics apply.

References

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of 5-Fluoroalkyl Isoxazoles: Chalyk, B. A., et al. (2019).[2] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry. Link

  • Isoxazole Reactivity: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link

  • Difluoroethyl Group Synthesis: Prakash, G. K. S., et al. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry. Link

Sources

Exploratory

Solubility Profile of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde in Organic Solvents

An In-depth Technical Guide Executive Summary The solubility of a chemical entity is a critical physicochemical parameter that dictates its journey from laboratory synthesis to clinical application. For novel heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

The solubility of a chemical entity is a critical physicochemical parameter that dictates its journey from laboratory synthesis to clinical application. For novel heterocyclic compounds like 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde, a molecule with significant potential in medicinal chemistry, a comprehensive understanding of its solubility profile is paramount.[1][2][3] This guide provides a foundational framework for evaluating this profile, blending theoretical analysis with robust, field-proven experimental protocols. We will dissect the molecule's structural attributes to predict its behavior in various organic solvents, detail the gold-standard methodologies for empirical solubility determination, and contextualize the importance of this data in optimizing process chemistry, purification, and formulation design.

Part 1: Theoretical & Physicochemical Analysis

A molecule's solubility is fundamentally governed by its structure and the resulting intermolecular forces it can form with a solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is our guiding axiom. To build a predictive model for our target compound, we must first deconstruct its key functional components.

Molecular Structure & Physicochemical Properties

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is a multi-functionalized heterocycle. Its behavior is a composite of its distinct chemical moieties.

PropertyValue (Estimated)Significance for Solubility
Molecular Formula C₆H₅F₂NO₂Provides the basis for molecular weight.
Molecular Weight 161.11 g/mol Influences dissolution kinetics.
Topological Polar Surface Area (TPSA) 55.99 ŲIndicates polarity and potential for hydrogen bonding; moderate value suggests balanced solubility.[4]
XLogP3 (Lipophilicity) ~1.5 - 1.8A positive LogP suggests a degree of lipophilicity, favoring solubility in less polar organic solvents over water.[5]
Hydrogen Bond Acceptors 4 (2x Oxygen, 1x Nitrogen, 2x Fluorine)The presence of multiple acceptors allows for strong interactions with protic solvents.[4]
Hydrogen Bond Donors 0The lack of a donor group limits its ability to form hydrogen bond networks with aprotic solvents.[4]

Structural Breakdown:

  • 1,2-Oxazole Ring: This five-membered aromatic heterocycle is inherently polar due to the presence of electronegative oxygen and nitrogen atoms. It acts as a weak base and a good dipole participant. Isoxazole and oxazole cores are common in pharmacologically active compounds.[1][2]

  • Carbaldehyde Group (-CHO): The aldehyde is a strongly polar, planar group. The carbonyl oxygen is a potent hydrogen bond acceptor, significantly influencing solubility in protic solvents like alcohols.

  • 1,1-Difluoroethyl Group (-CF₂CH₃): This moiety introduces unique properties. The two fluorine atoms create a strong dipole moment and can act as weak hydrogen bond acceptors. However, fluorinated alkyl groups often increase lipophilicity and can reduce miscibility with certain polar solvents. The properties of such groups are distinct from their non-fluorinated counterparts.[6]

Predictive Solubility Profile

Based on the structural analysis, we can forecast the compound's solubility in common classes of organic solvents.

  • High Solubility Expected (Freely Soluble to Very Soluble):

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents excel at solvating polar molecules through strong dipole-dipole interactions. They will effectively interact with the oxazole ring and the carbaldehyde group.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a good balance of polarity and are excellent for dissolving a wide range of organic molecules.

  • Moderate to High Solubility Expected (Soluble to Freely Soluble):

    • Alcohols (e.g., Methanol, Ethanol, Isopropanol): As polar protic solvents, they can engage in hydrogen bonding with the compound's oxygen and nitrogen atoms. Solubility is expected to be high, decreasing slightly as the alcohol's alkyl chain length increases.

    • Ethers (e.g., Tetrahydrofuran (THF), Dioxane): These polar aprotic solvents can solvate the molecule effectively, though perhaps slightly less so than ketones or nitriles.

  • Low Solubility Expected (Sparingly to Slightly Soluble):

    • Esters (e.g., Ethyl Acetate): While polar, ethyl acetate is a less powerful solvent than alcohols or ketones for this particular combination of functional groups.

    • Aromatic Hydrocarbons (e.g., Toluene): The nonpolar nature of toluene makes it a poor solvent for the highly polar regions of the molecule, leading to limited solubility.

  • Very Low Solubility Expected (Practically Insoluble):

    • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): These nonpolar solvents cannot overcome the strong intermolecular forces of the crystalline solute, resulting in negligible solubility.

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical data is non-negotiable for process development. The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[7][8][9] This protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Workflow for Solubility Determination

The process follows a logical sequence from preparation to analysis, ensuring that a true equilibrium state is measured.

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol ensures the determination of thermodynamic equilibrium solubility, the most stable and relevant value for process chemistry.[7][10]

Objective: To determine the concentration of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde in a saturated solution of a given organic solvent at a constant temperature.

Materials & Equipment:

  • Target Compound: 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde, solid

  • Organic Solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or LC-MS method for quantification

Procedure:

  • Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" is critical and is confirmed by the visible presence of undissolved solid throughout the experiment.[8]

    • Causality Check: The presence of excess solid ensures that the solution reaches its saturation point and maintains it, defining the thermodynamic equilibrium.[7]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (typically 24 to 72 hours).[7]

    • Causality Check: Sufficient time and agitation are required to overcome kinetic barriers to dissolution and ensure the system reaches a true energy minimum. Preliminary experiments can establish the minimum time needed to reach a plateau in concentration.[9]

  • Phase Separation & Sampling:

    • Remove vials from the shaker and allow them to stand at the same constant temperature for undissolved solid to settle.

    • For robust separation, centrifuge the vials. This pellets the excess solid, providing a clear supernatant.[7]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a low-binding syringe filter into a clean vial.

    • Causality Check: Filtration removes any microscopic solid particles that could falsely elevate the measured concentration. Using a low-binding filter is essential to prevent loss of the analyte due to adsorption.[7]

  • Analysis & Verification:

    • Precisely dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the compound using a validated HPLC-UV or LC-MS method against a standard curve.

    • Crucial Trustworthiness Step: Recover the remaining solid from the original vial and analyze its form using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This confirms that the compound did not change its polymorphic form during the experiment, which could alter its solubility.[7][9]

  • Calculation:

    • Calculate the solubility (S) using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Part 3: Data Presentation & Application

Effective data visualization is key to making informed decisions. The results from the experimental protocol should be summarized clearly.

Summarized Solubility Data Table

The following table structure should be used to report the empirically determined solubility values. The descriptive terms are based on United States Pharmacopeia (USP) classifications.[11]

SolventSolvent ClassSolubility (mg/mL at 25°C)Descriptive Term
HeptaneNonpolar< 0.1Practically Insoluble
TolueneAromatic1 - 5Slightly Soluble
Ethyl AcetateEster30 - 100Sparingly Soluble
IsopropanolPolar Protic100 - 333Soluble
EthanolPolar Protic> 333Freely Soluble
DichloromethaneChlorinated> 333Freely Soluble
AcetonePolar Aprotic> 1000Very Soluble
AcetonitrilePolar Aprotic> 1000Very Soluble

(Note: Values in this table are illustrative based on the theoretical analysis and await experimental confirmation.)

Application in the Drug Development Pipeline

Solubility data is not an academic exercise; it is a critical decision-making tool at multiple stages of development.

G cluster_dev Drug Development Pipeline PC Process Chemistry (Synthesis & Purification) Form Formulation (Dosage Form Design) PC->Form Preclin Preclinical Studies (In vivo exposure) Form->Preclin Solubility_Data Solubility Profile Data Solubility_Data->PC Selects reaction & crystallization solvents Solubility_Data->Form Guides excipient & vehicle selection Solubility_Data->Preclin Predicts potential absorption issues (BCS)

Caption: Impact of solubility data on key drug development stages.

  • For the Process Chemist: The data directly informs the choice of solvents for reaction scale-up and, critically, for purification. An ideal crystallization would involve dissolving the crude product in a minimal amount of a "good" solvent (e.g., acetone) at an elevated temperature, followed by the addition of a "poor" solvent (an anti-solvent, e.g., heptane) to induce precipitation of the pure compound upon cooling.

  • For the Formulation Scientist: This profile is the starting point for any formulation. For an oral dosage form, if aqueous solubility is low (as is likely for this compound), the Biopharmaceutics Classification System (BCS) class will be determined.[7] High solubility in organic solvents might suggest feasibility for lipid-based formulations or the use of co-solvents.

References

  • Raytor. (2026, January 22).
  • Pharmaguideline. (2011, June 12).
  • Lund University Publications.
  • World Health Organization (WHO).
  • ResearchGate. (Date not available).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System.
  • PMC - NIH. (2025, March 5).
  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2023, November 1). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS.
  • Application of multicomponent reactions to antimalarial drug discovery. Part 3. (2007, June 27).
  • ResearchGate. (Date not available).
  • Smolecule. (2024, August 10). Buy 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde.
  • ChemScene. (Date not available). 1267182-01-3 | 2-(Pyridin-3-yl)oxazole-5-carbaldehyde.
  • WJAHR. (2026, January 1). world journal of advance healthcare research.
  • Medicinal Applications of 1,3-Oxazole Derivatives.pptx.
  • PubChem. (Date not available). 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222.
  • Chem-Impex. (Date not available). Isoxazole-3-carbaldehyde.
  • RSC Publishing. (Date not available).
  • ECETOC. (Date not available). 1,2-DICHLORO-1,1-DIFLUOROETHANE (HFA-132b).
  • MDPI. (2013, November 5).
  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)

Sources

Foundational

The 1,1-Difluoroethyl Group: A Strategic Bioisostere for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorine in Medicinal Chemistry The introduction of fluorine into drug candidates has becom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1][2][3][4] This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can profoundly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, ultimately impacting its pharmacokinetic profile and therapeutic efficacy.[5][6] Among the various fluorinated motifs, the 1,1-difluoroethyl group has emerged as a particularly valuable bioisostere, offering a nuanced approach to modulating molecular properties. This guide provides an in-depth exploration of the 1,1-difluoroethyl group's role in drug discovery, from its fundamental physicochemical effects to its practical application in lead optimization, supported by detailed experimental protocols.

Part 1: Physicochemical and Structural Impact of the 1,1-Difluoroethyl Group

The strategic replacement of common functional groups with a 1,1-difluoroethyl moiety can lead to significant and often beneficial changes in a compound's properties. This section delves into the specific effects on lipophilicity, acidity/basicity, metabolic stability, and molecular conformation.

Modulation of Lipophilicity and Acidity

The 1,1-difluoroethyl group is often employed as a bioisostere for the ethyl or methoxy group.[2][3] Its impact on lipophilicity (logP) and the acidity or basicity (pKa) of nearby functional groups is a key consideration in drug design. The two fluorine atoms exert a strong electron-withdrawing effect, which can significantly lower the pKa of adjacent amines. This reduction in basicity can be advantageous for several reasons, including reduced off-target activity at aminergic GPCRs and improved cell permeability of the neutral form of the molecule.

In a comparative study of functionalized cycloalkanes, gem-difluorination was found to decrease the pKa of neighboring amines by 0.3-0.5 units.[7] While the effect on lipophilicity can be more complex and context-dependent, the introduction of the 1,1-difluoroethyl group generally leads to an increase in lipophilicity compared to a hydroxyl group and can be comparable to or slightly more lipophilic than a methoxy group. However, the unique electronic environment created by the fluorine atoms can also lead to unexpected effects on a molecule's overall polarity and solubility.

Table 1: Comparative Physicochemical Properties of Bioisosteric Groups

PropertyEthyl (-CH₂CH₃)Methoxy (-OCH₃)1,1-Difluoroethyl (-CF₂CH₃)Rationale for Change
Lipophilicity (logP) ModerateModerateModerate to HighThe C-F bonds increase lipophilicity compared to C-H bonds, but the overall effect is modulated by the group's conformation and electronic effects.
Effect on Amine pKa MinimalMinimalSignificant DecreaseThe strong inductive electron-withdrawing effect of the two fluorine atoms lowers the electron density on the nitrogen, reducing its basicity.[7]
Metabolic Stability Susceptible to oxidationSusceptible to O-dealkylationGenerally IncreasedThe strong C-F bonds are resistant to metabolic cleavage, blocking common sites of oxidation.[2][3]
Enhancing Metabolic Stability

One of the most significant advantages of the 1,1-difluoroethyl group is its ability to enhance metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile ethyl or methoxy group, the 1,1-difluoroethyl moiety can block common sites of oxidative metabolism. For example, aryl ethers are often susceptible to O-dealkylation, a metabolic liability that can be overcome by replacing the methoxy group with a 1,1-difluoroethyl group.[2][3] This increased stability can lead to a longer half-life, increased oral bioavailability, and a more predictable pharmacokinetic profile.

Conformational Effects: A Subtle yet Powerful Tool

The replacement of a methoxy group with a 1,1-difluoroethyl group can induce significant changes in a molecule's preferred conformation. While an anisole-type methoxy group generally prefers a planar conformation with the aromatic ring to maximize resonance stabilization, the 1,1-difluoroethyl group introduces different steric and electronic interactions that favor a non-planar (orthogonal) conformation.[2][3] This is due to a combination of steric hindrance and hyperconjugative effects involving the C-F bonds. This conformational preference can have profound implications for a drug's interaction with its target protein, potentially leading to improved potency and selectivity by orienting key binding motifs in a more favorable position.

G Conformational Preferences of Methoxy vs. 1,1-Difluoroethyl on an Aromatic Ring methoxy_planar Planar Conformation (Lower Energy) Dihedral Angle ≈ 0° methoxy_orthogonal Orthogonal Conformation (Higher Energy) methoxy_planar->methoxy_orthogonal Rotation Barrier dfet_orthogonal Orthogonal Conformation (Lower Energy) Dihedral Angle ≈ 90° dfet_planar Planar Conformation (Higher Energy) dfet_orthogonal->dfet_planar Rotation Barrier note The 1,1-difluoroethyl group's preference for an orthogonal conformation can significantly alter a molecule's 3D shape and its interaction with a target protein.

Figure 1: Conformational preferences of methoxy vs. 1,1-difluoroethyl groups.

Part 2: Synthesis and Experimental Protocols

The successful incorporation of the 1,1-difluoroethyl group into a molecule of interest requires robust and reliable synthetic methodologies. This section provides an overview of common synthetic strategies and a detailed experimental protocol for a key transformation.

Synthetic Strategies for Introducing the 1,1-Difluoroethyl Group

Several methods have been developed for the synthesis of 1,1-difluoroethyl-containing compounds. A common approach involves the deoxofluorination of a corresponding ketone using reagents such as diethylaminosulfur trifluoride (DAST).[2][3][8] However, these reagents can be harsh and may not be suitable for late-stage functionalization of complex molecules.

More recently, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the introduction of the 1,1-difluoroethyl group. Nickel-catalyzed Suzuki-type couplings of arylboronic acids with 1,1-difluoroethyl halides have proven to be particularly effective, offering mild reaction conditions and broad functional group tolerance.[5][9]

Experimental Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of an Arylboronic Acid

This protocol is a representative example of a nickel-catalyzed cross-coupling reaction for the synthesis of a (1,1-difluoroethyl)arene.

Materials:

  • Arylboronic acid (1.0 equiv)

  • 1-Bromo-1,1-difluoroethane (2.0 equiv)

  • NiCl₂(dme) (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane (anhydrous)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the arylboronic acid (1.0 equiv), NiCl₂(dme) (10 mol%), dtbbpy (10 mol%), and K₂CO₃ (3.0 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane via syringe, followed by 1-bromo-1,1-difluoroethane.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (1,1-difluoroethyl)arene.

Note: This is a general procedure and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere.

Part 3: Case Studies in Drug Discovery

The true value of the 1,1-difluoroethyl group is demonstrated through its successful application in drug discovery programs. This section highlights two case studies where the introduction of this moiety was instrumental in achieving the desired therapeutic profile.

Case Study: LSZ102, a Selective Estrogen Receptor Degrader (SERD)

In the development of LSZ102, an oral SERD for the treatment of estrogen receptor-positive breast cancer, researchers at Novartis explored a series of fluorinated analogues to optimize potency and pharmacokinetic properties.[1] The replacement of an isopropyl group with a 1,1-difluoroethyl group in an early-stage analogue led to a significant increase in potency.[1] Furthermore, the final clinical candidate, LSZ102, which incorporates the 1,1-difluoroethyl group, exhibited acceptable oral bioavailability, a critical parameter for a successful oral drug.[1][10] Crystallography studies revealed that the difluoroethyl substitution influences the ligand's binding mode within the estrogen receptor.[1]

Table 2: Structure-Activity Relationship (SAR) of LSZ102 Analogues

CompoundR-GroupERα Transcription IC₅₀ (nM)Oral Bioavailability (F%) in Mice
53q Isopropyl25Not Reported
53r 1,1-Difluoroethyl115%
10 (LSZ102) 1,1-Difluoroethyl (with p-F)<1012%

Data adapted from J. Med. Chem. 2018, 61, 7, 2777–2794.[1]

Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibitors

In the search for novel inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a target for cancer and autoimmune diseases, the 1,1-difluoroethyl group has been utilized as a bioisostere for a methoxy group.[11] In one study, the replacement of a methoxy group with a 1,1-difluoroethyl group in a triazolopyrimidine-based inhibitor resulted in a remarkable improvement in potency. This enhancement in activity is likely due to a combination of factors, including improved metabolic stability and a more favorable conformational orientation of the molecule within the enzyme's active site.

Part 4: In Vitro Evaluation of Metabolic Stability

Assessing the metabolic stability of a compound is a critical step in the drug discovery process. The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes (HLM).

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay measures the rate of disappearance of a test compound over time when incubated with HLM in the presence of the necessary cofactor, NADPH.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., testosterone, midazolam)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM). The final DMSO concentration should be kept low (e.g., <0.1%).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5-10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2-3 fold volume of cold acetonitrile containing an internal standard to the appropriate wells. The 0-minute time point is typically quenched immediately after the addition of NADPH.

  • Protein Precipitation and Sample Preparation: After the final time point, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (Clᵢₙₜ) is calculated using the following equation: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Figure 2: Workflow for in vitro metabolic stability assay.

Conclusion

The 1,1-difluoroethyl group is a powerful and versatile bioisostere that offers medicinal chemists a valuable tool for optimizing the properties of drug candidates. Its ability to enhance metabolic stability, modulate pKa, and influence molecular conformation can lead to significant improvements in a compound's pharmacokinetic profile and overall therapeutic potential. As our understanding of the subtle interplay between fluorine substitution and molecular properties continues to grow, the strategic application of the 1,1-difluoroethyl group is poised to play an even more prominent role in the future of drug discovery.

References

  • Fushimi, M., et al. (2018). Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer. Journal of Medicinal Chemistry, 61(7), 2777–2794. Available from: [Link]

  • Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3949–3952. Available from: [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(14), 4039-4042. Available from: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]

  • Prakash, G. K. S., et al. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(6), 609-615. Available from: [Link]

  • Kassel, D. B., et al. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. The AAPS Journal. Available from: [Link]

  • Kassel, D. B., et al. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. The AAPS Journal. Available from: [Link]

  • Kassel, D. B., et al. (2025). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. The AAPS Journal. Available from: [Link]

  • Kassel, D. B., et al. (2026). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. The AAPS Journal. Available from: [Link]

  • ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Available from: [Link]

  • Tian, Y., et al. (2024). Difluoroethylation Reactions of Organic Compounds. European Journal of Organic Chemistry, 27, e202301199. Available from: [Link]

  • Uno, H., et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 14, 2536-2542. Available from: [Link]

  • Tan, L., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 716. Available from: [Link]

  • Zhang, R., et al. (2019). Bond distance (in Å), bond angle, and dihedral angle (in °) of the... ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2026). Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes. The Journal of Organic Chemistry. Available from: [Link]

  • Silverstein, R. M. (2019). Organic Syntheses Procedure. Available from: [Link]

  • Liu, Y., et al. (2019). Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling. Organic Chemistry Frontiers, 6(9), 1463-1470. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Available from: [Link]

  • Du, Y., et al. (2020). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 22(3), 1363-1371. Available from: [Link]

  • Grygorenko, O. O., et al. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Available from: [Link]

  • Zhang, X., et al. (2016). Nickel-Catalyzed Difluoroalkylation of (Hetero)Arylborons with Unactivated 1-Bromo-1,1-difluoroalkanes. Angewandte Chemie International Edition, 55(19), 5837-5841. Available from: [Link]

  • Skillman, A. G., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1013-1034. Available from: [Link]

  • KNIME. (2021, August 9). Matched Molecular Pair Analysis with KNIME. KNIME Blog. Available from: [Link]

  • Al-Karmalawy, A. A., et al. (2025). SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). ResearchGate. Available from: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available from: [Link]

  • University of Siegen. (n.d.). scanning potential energy surfaces. Available from: [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available from: [Link]

  • Singh, R., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1442-1446. Available from: [Link]

  • Shermolovich, Y. G., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Russian Journal of Organic Chemistry, 60(11), 2235-2241. Available from: [Link]

  • Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28453-28457. Available from: [Link]

  • Adhikari, A. V., & Ahipa, T. N. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029. Available from: [Link]

  • Gamo, F. J., et al. (2011). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. ACS Medicinal Chemistry Letters, 2(4), 323-327. Available from: [Link]

  • Löffler, M., et al. (2021). DHODH and cancer: promising prospects to be explored. Journal of Hematology & Oncology, 14(1), 1-13. Available from: [Link]

  • Xiao, J., et al. (2019). Nickel-Catalyzed Carbonylation of Difluoroalkyl Bromides with Arylboronic Acids. Organic Letters, 21(4), 1082-1086. Available from: [Link]

  • Gomes, C. S. B., et al. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Computational and Theoretical Chemistry, 1171, 112658. Available from: [Link]

  • Anizon, F., et al. (2018). Development of Kinase Inhibitors via Metal- Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]- quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2185. Available from: [Link]

  • Xiao, J., et al. (2019). Nickel-Catalyzed Carbonylation of Difluoroalkyl Bromides with Arylboronic Acids. Organic Letters, 21(4), 1082-1086. Available from: [Link]

  • Wikipedia. (n.d.). Matched molecular pair analysis. Available from: [Link]

  • Fun, H. K., et al. (2016). Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) -... Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1484-1488. Available from: [Link]

  • Clayden, J., et al. (2001). Controlling axial conformation in 2-arylpyridines and 1-arylisoquinolines: application to the asymmetric synthesis of QUINAP by dynamic thermodynamic resolution. Journal of the Chemical Society, Perkin Transactions 1, (3), 308-317. Available from: [Link]

  • Dastor, F. A., et al. (2015). design of a new dihedral—angle—controlled molecular scissors: a dft investigation. Journal of the Chilean Chemical Society, 60(2), 2919-2922. Available from: [Link]

  • Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106025. Available from: [Link]

  • Hospital, A., et al. (2018). Small Molecule Dihedrals Parametrization. Zenodo. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

An Application Note and Protocol for the Synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde Abstract The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

Abstract

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 1,1-difluoroethyl group, in particular, serves as a valuable bioisostere for various functional groups. This document provides a comprehensive guide for the synthesis of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde, a key building block for the development of novel pharmaceutical agents. As no direct, single-step synthesis has been reported in the literature, this guide presents a robust, multi-step synthetic strategy based on established and reliable organic transformations. The proposed pathway involves the construction of the isoxazole core from a difluorinated β-ketoester, followed by the selective transformation of a C3-ester functionality into the target carbaldehyde. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols and the scientific rationale behind each procedural choice.

Introduction: The Importance of Fluorinated Heterocycles

The 1,2-oxazole (isoxazole) ring is a privileged structure in drug discovery, present in a variety of therapeutic agents.[1][2] The introduction of fluorinated motifs, such as the 1,1-difluoroethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] This group can act as a lipophilic hydrogen bond donor and can resist metabolic degradation. The aldehyde functionality at the C3 position of the isoxazole ring serves as a versatile synthetic handle for further molecular elaboration through reactions like reductive amination, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for drug screening.[4]

This guide outlines a logical and experimentally feasible pathway to 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde, leveraging a convergent synthetic strategy.

Retrosynthetic and Strategic Analysis

A logical retrosynthetic analysis of the target molecule dictates a strategy that forms the aldehyde from a more stable and accessible precursor, such as an ester. The isoxazole ring itself can be constructed via a classical cyclocondensation reaction.

G target 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde ester Ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate target->ester Functional Group Interconversion (FGI) (e.g., DIBAL-H Reduction) ketoester Ethyl 4,4-difluoro-3-oxopentanoate ester->ketoester Isoxazole Ring Formation (Cyclocondensation) hydroxylamine Hydroxylamine (NH2OH) ester->hydroxylamine difluoro_synthon Ethyl 2,2-difluoropropanoate ketoester->difluoro_synthon Claisen Condensation ethyl_acetate Ethyl Acetate ketoester->ethyl_acetate

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, is planned in two main stages:

  • Synthesis of the core heterocyclic structure: Construction of ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate from a suitable β-ketoester.

  • Functional group transformation: Selective reduction of the C3-ester to the target aldehyde.

Overall Synthetic Scheme

The proposed multi-step synthesis is outlined below, beginning with a Claisen condensation to form the key β-ketoester intermediate, followed by cyclization and final reduction.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Aldehyde Formation start1 Ethyl 2,2-difluoropropanoate step1_reagents 1. NaOEt 2. H+ start1->step1_reagents start2 Ethyl Acetate start2->step1_reagents ketoester Ethyl 4,4-difluoro-3-oxopentanoate step1_reagents->ketoester Claisen Condensation step2_reagents NH2OH·HCl Base ketoester->step2_reagents ester_intermediate Ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate step2_reagents->ester_intermediate Cyclocondensation step3_reagents DIBAL-H (1.1 eq) Toluene, -78 °C ester_intermediate->step3_reagents Selective Reduction final_product 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde step3_reagents->final_product Selective Reduction

Caption: Proposed forward synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Reagents such as sodium ethoxide and DIBAL-H are moisture-sensitive and/or pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of Ethyl 4,4-difluoro-3-oxopentanoate

This procedure is an adaptation of the classic Claisen condensation, used for synthesizing β-ketoesters.[5][6] Here, ethyl acetate is deprotonated to form an enolate, which then acts as a nucleophile, attacking ethyl 2,2-difluoropropanoate.

Table 1: Reagents and Conditions for Protocol 1

Reagent/SolventMolar Eq.AmountM.W. ( g/mol )Notes
Sodium Ethoxide (NaOEt)1.17.49 g68.05Handle under inert atmosphere.
Ethanol (anhydrous)-100 mL46.07Solvent
Ethyl Acetate2.522.0 g88.11Must be anhydrous.
Ethyl 2,2-difluoropropanoate1.013.8 g138.11Starting Material.
3M Hydrochloric Acid (HCl)-As needed-For acidic workup.

Step-by-Step Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Carefully add sodium ethoxide (7.49 g, 110 mmol) to the ethanol. The mixture may warm up; allow it to stir until all the solid has dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add anhydrous ethyl acetate (22.0 g, 250 mmol) dropwise to the cooled solution over 15 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add ethyl 2,2-difluoropropanoate (13.8 g, 100 mmol) dropwise over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then chill in an ice bath.

  • Slowly acidify the reaction mixture by adding 3M HCl dropwise until the pH is approximately 3-4. A precipitate of NaCl will form.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 4,4-difluoro-3-oxopentanoate as a colorless oil.[7]

Protocol 2: Synthesis of Ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate

This is a classic cyclocondensation reaction to form the isoxazole ring. The β-ketoester from Protocol 1 reacts with hydroxylamine to form the heterocyclic core.[8][9]

Table 2: Reagents and Conditions for Protocol 2

Reagent/SolventMolar Eq.AmountM.W. ( g/mol )Notes
Ethyl 4,4-difluoro-3-oxopentanoate1.018.0 g180.15From Protocol 1.
Hydroxylamine Hydrochloride1.28.34 g69.49
Sodium Acetate (NaOAc)1.512.3 g82.03Base
Ethanol-150 mL46.07Solvent

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 4,4-difluoro-3-oxopentanoate (18.0 g, 100 mmol) in ethanol (150 mL).

  • Add hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium acetate (12.3 g, 150 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product, ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 3: Synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

This protocol describes the direct, low-temperature reduction of the ester to an aldehyde using Diisobutylaluminum hydride (DIBAL-H). This method is highly effective but requires strict temperature control to prevent over-reduction to the primary alcohol.[10][11][12][13][14]

Table 3: Reagents and Conditions for Protocol 3

Reagent/SolventMolar Eq.AmountM.W. ( g/mol )Notes
Ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate1.010.3 g205.15From Protocol 2.
DIBAL-H (1.0 M in Toluene)1.155 mL142.22Pyrophoric! Handle with care under inert gas.
Toluene (anhydrous)-200 mL92.14Solvent
Methanol (anhydrous)-~10 mL32.04For quenching.
Rochelle's Salt (sat. aq.)-~100 mL-For workup.

Step-by-Step Procedure:

  • To a dry 500 mL three-necked flask under a nitrogen atmosphere, add a solution of ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate (10.3 g, 50 mmol) in anhydrous toluene (200 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature is maintained at or below -75 °C throughout the addition.

  • Slowly add the DIBAL-H solution (55 mL of 1.0 M solution, 55 mmol) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction by TLC (a co-spot of the starting material is recommended).

  • Quenching: While maintaining the temperature at -78 °C, slowly add anhydrous methanol (~10 mL) dropwise to quench any excess DIBAL-H. Vigorous gas evolution will be observed.

  • Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, ~100 mL) and stir vigorously at room temperature until two clear layers form (this can take several hours).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde should be purified by column chromatography on silica gel to afford the final product, 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde.

Alternative to Protocol 3: Two-Step Reduction and Oxidation

If the direct reduction proves difficult to control, a two-step approach is a reliable alternative.

  • Step 3a (Reduction to Alcohol): Reduce the ester from Protocol 2 using a slight excess of DIBAL-H (e.g., 2.2 equivalents) or Lithium Aluminum Hydride (LiAlH₄) in THF to obtain [5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanol.

  • Step 3b (Oxidation to Aldehyde): Oxidize the resulting primary alcohol to the aldehyde using a mild oxidizing agent. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its mild, neutral conditions and broad functional group tolerance.[15][16][17][18] Alternatively, a Swern oxidation , using DMSO and oxalyl chloride at low temperatures, is also highly effective for this transformation.[19][20][21][22]

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure at each step. The appearance of a proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl signal around 180-190 ppm in the ¹³C NMR spectrum will indicate the formation of the final aldehyde.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the ester carbonyl (~1730 cm⁻¹) and the appearance of the aldehyde carbonyl (~1700 cm⁻¹).

Conclusion

This application note details a comprehensive and scientifically sound synthetic route to the valuable building block, 5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde. By following these protocols, which are grounded in well-established chemical reactions, researchers can reliably produce this compound for use in pharmaceutical research and development. The choice between a direct one-step reduction or a two-step reduction-oxidation sequence for the final transformation provides flexibility and allows for optimization based on laboratory capabilities and substrate reactivity.

References

  • Jayanth, M. R., et al. (1973). Indian Journal of Chemistry, 11, 1112-1114.
  • OrgoSolver. (n.d.). DIBAL-H: Ester to Aldehyde (-78 C). Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component reaction of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate... [Image]. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link]

  • Various Authors. (2016, September 1). How to reduce an Ester to aldehyde with no alcohol formation?. ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2636-2641.
  • Wikipedia contributors. (n.d.). Swern oxidation. Wikipedia. Retrieved from [Link]

  • Dess-Martin Periodinane. Organic Syntheses, Coll. Vol. 10, p.63 (2004); Vol. 77, p.141 (2000). Retrieved from [Link]

  • Potkin, V. I., et al. (2013). Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives. Russian Journal of Organic Chemistry, 49(10), 1523–1533.
  • Wikipedia contributors. (n.d.). Dess–Martin oxidation. Wikipedia. Retrieved from [Link]

  • Jin, Z., et al. (2024).
  • Google Patents. (n.d.). CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 424-434.
  • Google Patents. (n.d.). WO 2009/106619 A1.
  • MIT OpenCourseWare. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13438-13448.
  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. 15, 8213-8243.
  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5829-5853.
  • Knight, J. G., et al. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 7(19), 4173-4175.
  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. 15, 8213-8243.
  • PubChem. (n.d.). Ethyl 4,4-difluoro-3-oxopentanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. Thieme.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Kalkote, U. R., et al. (n.d.). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, (S), 394-395.
  • Gorrell, K., et al. (2024). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society.
  • Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – A European Journal, 17(29), 8026-8032.
  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2022).
  • YouTube. (2020, July 13). Swern oxidation mechanism || explained with examples. [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

Sources

Application

Reductive amination conditions for isoxazole-3-carbaldehydes

Application Note: Chemo-Selective Reductive Amination of Isoxazole-3-Carbaldehydes Executive Summary Isoxazole-3-carbaldehydes are critical intermediates in the synthesis of immunomodulators (e.g., Leflunomide analogs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Reductive Amination of Isoxazole-3-Carbaldehydes

Executive Summary

Isoxazole-3-carbaldehydes are critical intermediates in the synthesis of immunomodulators (e.g., Leflunomide analogs) and antimicrobial agents. However, the reductive amination of these substrates presents a specific chemoselectivity challenge: the isoxazole ring contains a labile nitrogen-oxygen (N-O) bond susceptible to cleavage under reducing conditions.

This guide details validated protocols to effect reductive amination while strictly preserving the isoxazole core. We prioritize Sodium Triacetoxyborohydride (STAB) as the primary reagent for its mildness and Titanium(IV) Isopropoxide as a Lewis-acid mediator for sterically hindered amines. Catalytic hydrogenation (


) is explicitly contraindicated  due to the high risk of hydrogenolytic ring opening.

Mechanistic Insight & Chemoselectivity

The success of this transformation relies on differentiating between the reduction of the transient imine (


) and the reduction of the isoxazole ring (

).
  • The Substrate: The isoxazole ring is electron-deficient. An aldehyde at the 3-position is highly electrophilic, facilitating rapid imine formation.

  • The Risk: The N-O bond energy (

    
     53 kcal/mol) is relatively low. Strong reducing agents or heterogeneous catalysts (Pd, Ni) readily cleave this bond, resulting in ring-opened 
    
    
    
    -amino enones or 1,3-amino alcohols.
Pathway Visualization

The following diagram illustrates the divergence between the desired amination and the undesired ring cleavage.

ReactionPathways Start Isoxazole-3-CHO + Amine Imine Imine Intermediate (C=N Species) Start->Imine Condensation (-H2O) SideProduct Ring-Opened Byproduct (Amino-Enone/Alcohol) Start->SideProduct Direct Ring Reduction Product Target Amine (Isoxazole Intact) Imine->Product Hydride Transfer (STAB or NaCNBH3) Imine->SideProduct Hydrogenolysis (H2/Pd or vigorous reduction)

Figure 1: Chemoselectivity pathways. Green path indicates the desired route using hydride donors. Red paths indicate failure modes common with catalytic hydrogenation.

Reagent Selection Matrix

Use this table to select the appropriate condition based on your amine partner and available equipment.

Reducing AgentCondition ProfileSuitability for IsoxazolesNotes
STAB (

)
Mild / Selective High (Standard) Best for avoiding dialkylation. No acid catalyst needed for aldehydes.

+

Lewis Acid Activated High (Difficult Amines) Essential for unreactive/bulky amines. Ti acts as water scavenger and activator.[1]

Classic / Slow Moderate Effective but toxic (cyanide risk). Requires pH control (pH 5-6).

/ Pd-C
Aggressive NOT RECOMMENDED High risk of N-O bond cleavage. Only use if ring opening is desired.

Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Primary and secondary amines with moderate steric bulk. Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[2][3]

Reagents:

  • Isoxazole-3-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2][4]

  • Note: Acetic acid is generally NOT required for aldehydes but can be added (1 equiv) if reaction is sluggish.

Step-by-Step Procedure:

  • Mixing: In a clean, dry vial, dissolve the isoxazole-3-carbaldehyde in DCE (0.2 M concentration).

  • Amine Addition: Add the amine. Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.

    • Checkpoint: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to free-base it before adding STAB.

  • Reduction: Add STAB in a single portion.

  • Reaction: Stir at RT under nitrogen. Monitor by LCMS or TLC.

    • Time: Typically 1–4 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to destroy borate complexes.
    
  • Workup: Extract with DCM or EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered amines. Reference: Mattson, R. J., et al. J. Org. Chem. 1990.[5]

Reagents:

  • Isoxazole-3-carbaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF.

Step-by-Step Procedure:

  • Imine Formation: Combine aldehyde, amine, and

    
     in absolute EtOH (or THF).
    
    • Critical: The solution may turn slightly yellow/orange upon Ti addition.

  • Incubation: Stir at RT for 6–12 hours (or overnight).

    • Why:

      
       acts as a Lewis acid to activate the carbonyl and as a dehydrating agent to push the equilibrium toward the imine.
      
  • Reduction: Cool the mixture to 0°C. Add

    
     carefully (gas evolution occurs).
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (Important): Add 10% aqueous NaOH or water. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. If necessary, partition between water/EtOAc to remove inorganic salts.

Quality Control & Troubleshooting

Validation Criteria:

  • 1H NMR:

    • Success: Disappearance of the aldehyde proton (typically singlet at

      
       9.8–10.2 ppm). Appearance of benzylic 
      
      
      
      protons (typically
      
      
      3.8–4.5 ppm).
    • Ring Integrity: Confirm the presence of the isoxazole ring proton (C4-H), usually a singlet or doublet around

      
       6.5–6.8 ppm.
      
  • LCMS:

    • Check for [M+H]+ of the target.

    • Warning Sign: If you see a mass of [M+2H]+ or [M+3H]+ relative to expected product, or a fragment corresponding to ring opening (loss of -O-), the conditions were too harsh.

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Imine formation is unfavorable.Switch to Protocol B (Titanium). Heat the imine formation step to 40-50°C before adding reducing agent.
Ring Opening Reducing agent too strong.Ensure no transition metals are present. If using

, switch to STAB. Ensure temperature is not >50°C.
Dialkylation Primary amine over-reacting.Use excess amine (2-3 equiv) or switch to STAB (Protocol A) which is slower and more selective than

.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5]

  • Sperry, J. B. , & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[7] Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Context on isoxazole ring stability).

Sources

Method

The Strategic Incorporation of Difluoroethyl Isoxazoles: A Guide to Synthesizing Next-Generation Peptides

An Application Note for Advanced Peptide Synthesis Abstract The rational design of therapeutic peptides requires building blocks that can enhance stability, modulate conformation, and improve pharmacokinetic profiles. Di...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Peptide Synthesis

Abstract

The rational design of therapeutic peptides requires building blocks that can enhance stability, modulate conformation, and improve pharmacokinetic profiles. Difluoroethyl isoxazoles have emerged as a compelling class of unnatural amino acids for this purpose. The isoxazole moiety can act as a stable bioisostere for a peptide bond, while the difluoroethyl group introduces unique stereoelectronic properties, increasing hydrophobicity and metabolic stability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of difluoroethyl isoxazole amino acid building blocks and their incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction: The Rationale for Fluorinated Isoxazoles in Peptide Chemistry

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability.[4][5] Fluorinated amino acids, in particular, have garnered significant attention for their ability to profoundly influence the physicochemical properties of a peptide.[6][7]

Key advantages of incorporating fluorinated moieties include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the in-vivo half-life of a peptide.[4][8]

  • Increased Hydrophobicity: Fluorination typically increases the lipophilicity of the amino acid side chain, which can improve membrane permeability and influence protein-protein interactions.[1][8]

  • Conformational Control: The unique steric and electronic properties of fluorine can stabilize specific secondary structures, such as α-helices, by influencing intramolecular hydrogen bonding and hydrophobic packing.[1][6]

The difluoroethyl isoxazole motif combines these benefits with the structural rigidity of the isoxazole ring.[9] The isoxazole can serve as a peptidomimetic, replacing a labile amide bond to lock the peptide backbone into a more defined conformation.[3] Furthermore, the difluoroethyl group can act as a bioisostere for other functional groups, like a methoxy ether, providing a metabolically stable alternative for structure-activity relationship (SAR) studies.[2] This dual-functionality makes difluoroethyl isoxazole-containing amino acids exceptionally valuable building blocks for medicinal chemists and peptide scientists.

Synthesis of the Fmoc-Protected Building Block

The most common and efficient method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[10][11][12] For the synthesis of a difluoroethyl isoxazole amino acid, the strategy involves the reaction of a difluoro-substituted nitrile oxide with an alkyne-bearing amino acid derivative.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Building Block Synthesis A Starting Alkyne (e.g., Fmoc-Propargylglycine) D [3+2] Cycloaddition A->D B Difluoroaldoxime C In-situ Nitrile Oxide Generation B->C Oxidation (e.g., NCS) C->D E Fmoc-Difluoroethyl Isoxazole Amino Acid D->E

Caption: General workflow for synthesizing the Fmoc-protected difluoroethyl isoxazole amino acid.

Protocol 1: Synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(1,1-difluoroethyl)-1,2-oxazol-5-yl)propanoic acid

This protocol describes a representative synthesis starting from commercially available Fmoc-L-propargylglycine.

Materials:

  • Fmoc-L-propargylglycine

  • 2,2-Difluoropropionaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

  • Aqueous solutions: 1 M HCl, Saturated NaCl (brine)

  • Drying agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In-situ Generation of Difluoro Nitrile Oxide:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-difluoropropionaldoxime (1.2 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir for 30 minutes. This generates the intermediate hydroximoyl chloride.

    • Slowly add triethylamine (TEA) (1.5 equivalents) dropwise. The formation of the nitrile oxide is often indicated by a slight color change. Allow the reaction to stir at 0 °C for 1 hour.[13]

  • Cycloaddition Reaction:

    • In a separate flask, dissolve Fmoc-L-propargylglycine (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the in-situ generated nitrile oxide to the Fmoc-L-propargylglycine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water.

    • Acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate with 1% acetic acid) to yield the pure Fmoc-protected difluoroethyl isoxazole amino acid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The newly synthesized difluoroethyl isoxazole building block can be readily incorporated into peptides using standard Fmoc/tBu chemistry.[14][15] The general SPPS cycle is an iterative process of deprotection, washing, coupling, and washing.[16][17]

SPPS_Cycle Start Start: Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Check Coupling (e.g., Kaiser Test) Wash2->Check Check->Coupling Incomplete (Recouple) Repeat Repeat Cycle for next AA Check->Repeat Complete

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Automated SPPS of a Model Peptide

This protocol outlines the incorporation of the difluoroethyl isoxazole amino acid (designated as Fmoc-Xaa-OH) into a model hexapeptide (e.g., Tyr-Ala-Gly-Xaa-Phe-Leu) on an automated synthesizer.

Table 1: Reagents and Equipment

ItemDescription / Purpose
Resin Rink Amide or Wang resin, pre-loaded or loaded with the C-terminal amino acid.
Protected Amino Acids Standard Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, etc.) and the custom Fmoc-Xaa-OH.
Solvents DMF (Peptide Synthesis Grade), DCM (for washing/swelling).
Deprotection Solution 20% (v/v) piperidine in DMF.
Coupling Reagents HATU, HBTU, or HCTU.
Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Washing Solvents DMF, DCM, Isopropanol.
Cleavage Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Equipment Automated Peptide Synthesizer, HPLC, Lyophilizer, Mass Spectrometer.

Automated Synthesizer Method:

  • Resin Preparation: Place the appropriate amount of resin (e.g., 0.1 mmol scale) in the reaction vessel. Swell the resin in DMF for 30-60 minutes.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 1 x 2 min, followed by 1 x 8 min).

  • Washing: Wash the resin thoroughly with DMF (e.g., 5-7 cycles) to remove piperidine and byproducts.

  • Coupling:

    • For standard amino acids, use 4-5 equivalents of Fmoc-amino acid, 4.5 equivalents of activator (e.g., HATU), and 8-10 equivalents of DIPEA. Allow to couple for 30-45 minutes.

    • For the Difluoroethyl Isoxazole Amino Acid (Fmoc-Xaa-OH): Due to the potential steric bulk, it is advisable to use a longer coupling time or a double coupling strategy.

      • Option A (Extended Coupling): Use 5 eq. Fmoc-Xaa-OH, 4.9 eq. HATU, and 10 eq. DIPEA. Couple for 2 hours.

      • Option B (Double Coupling): Perform a standard 45-minute coupling, wash with DMF, and then repeat the coupling step with fresh reagents.

  • Washing: Wash the resin with DMF (e.g., 5-7 cycles).

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If positive (blue beads), perform a second coupling.[17]

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Table 2: Recommended Coupling Conditions for the Isoxazole Amino Acid

Coupling ReagentEquivalents (AA:Reagent:Base)TimeRationale
HATU 1 : 0.98 : 22 hoursPreferred for rapid activation and coupling of sterically hindered amino acids. Lowers risk of racemization.[18]
HCTU 1 : 1 : 22 hoursHighly efficient, cost-effective alternative to HATU.
DIC/Oxyma 1 : 1 : 13-4 hoursA carbodiimide-based method, generally slower but effective. Good for minimizing aggregation.

Cleavage, Purification, and Analysis

Procedure:

  • Cleavage: Transfer the dry peptide-resin to a cleavage vessel. Add the cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis). Gently agitate at room temperature for 2-3 hours.

  • Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by analytical HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The difluoroethyl group will give a characteristic isotopic pattern.

Expected Impact and Applications

Incorporating a difluoroethyl isoxazole building block is expected to confer several advantageous properties to the resulting peptide.

  • Proteolytic Stability: The isoxazole ring is not recognized by proteases, and the C-F bonds of the difluoroethyl group can sterically shield adjacent peptide bonds from enzymatic cleavage.[4][5] This can dramatically increase the peptide's stability in biological fluids.

  • Structural Pre-organization: The rigid isoxazole ring reduces the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity for its target.[9]

  • Modulated Pharmacokinetics: The increased hydrophobicity from the fluorinated moiety can influence how the peptide interacts with plasma proteins and cell membranes, altering its distribution and clearance profile.[1]

These modified peptides are ideal candidates for therapeutic development, serving as stabilized agonists or antagonists, enzyme inhibitors, or novel biomaterials.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of Isoxazole AA Steric hindrance of the building block; peptide aggregation on the resin.Use a double coupling strategy or extend the coupling time to 2-4 hours. Use a more potent activator like HATU. Consider adding chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.
Low Yield After Cleavage Incomplete coupling at one or more steps, leading to truncated sequences.Ensure coupling completion at each step using the Kaiser test, especially after coupling the isoxazole amino acid.
Aggregation During Synthesis Formation of secondary structures (β-sheets) by the growing peptide chain, common in hydrophobic sequences.Reduce resin loading. Consider using a PEG-based resin with better swelling properties.[14] Incorporate pseudoproline dipeptides at strategic locations in the sequence to disrupt aggregation.

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. (2014). PubMed. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Fluorinated Peptides. (n.d.). Marsh Lab, Google Sites.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research. [Link]

  • Gedikli, B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Löffler, J., et al. (2022). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. [Link]

  • Ma, Y., et al. (2023). Synthesis of isoxazoles via [4+1] cycloaddition. ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Fülöp, F., et al. (2010). Syntheses of Isoxazoline-Based Amino Acids by Cycloaddition of Nitrile Oxides and Their Conversion into Highly Functionalized Bi- and Polycyclic Amino Acids. Synthesis, 2010(15), 2467-2487. [Link]

  • Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. NIH Public Access. [Link]

  • 1,3-DP cycloaddition as a crucial step in the synthesis of isoxazoles.... (n.d.). ResearchGate. [Link]

  • Nguyen, T. H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • Ready-Made Amino Acids. (2026). American Peptide Society. [Link]

  • Tsubo, T., et al. (2021). Posttranslational chemical installation of azoles into translated peptides. Nature Communications. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of isoxazole amino acid derivative 97. (n.d.). ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). CordenPharma. [Link]

  • Pires, M., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs. [Link]

  • Mukkundi, G. S., et al. (2000). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, H., et al. (2019). Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. Chemical Communications. [Link]

  • Solid phase synthesis of acylated peptides. (2021).
  • Rajale, T. (2010). BIOISOSTERES OF AMPA: CONFORMATIONAL ANALYSIS AND STRUCTURE ACTIVITY RELATIONSHIP. ScholarWorks at University of Montana. [Link]

  • Konno, H., et al. (2009). Synthesis of fluoroalkene dipeptide isosteres by an intramolecular redox reaction utilizing N-heteorocyclic carbenes (NHCs). The Journal of Organic Chemistry. [Link]

Sources

Application

One-Pot Synthesis of Fluorinated Isoxazole Aldehydes: Application Notes and Protocols for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Isoxazole Aldehydes The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and late-stage clinical candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Isoxazole Aldehydes

The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged structure in drug design. The strategic incorporation of fluorine atoms into organic molecules can profoundly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.[3] Furthermore, the aldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations for the generation of diverse compound libraries.

This technical guide provides an in-depth exploration of one-pot synthesis strategies for a particularly valuable class of compounds: fluorinated isoxazole aldehydes. By combining the isoxazole core, a fluorine substituent, and an aldehyde group, these molecules offer a powerful platform for the development of novel therapeutics. We will delve into the mechanistic rationale behind the synthetic choices, provide detailed, field-proven protocols, and offer insights into potential challenges and optimization strategies.

Core Synthetic Strategies: A Modular Approach

The synthesis of fluorinated isoxazole aldehydes can be approached through several strategic disconnections. While a direct, one-pot, three-component synthesis remains an area of active research, a highly efficient and modular approach involves a sequential one-pot process. This typically involves the initial formation of the isoxazole ring, followed by sequential or concurrent fluorination and formylation (or installation of a masked aldehyde).

Strategy 1: Sequential One-Pot Fluorination and Formylation of Pre-formed Isoxazoles

This strategy leverages the stability of the isoxazole ring and the well-established chemistries for its functionalization. A key advantage is the ability to start from readily available isoxazole precursors.

Workflow Overview:

G cluster_0 One-Pot Synthesis A Isoxazole Precursor B Direct C-H Fluorination A->B Electrophilic Fluorinating Agent C Vilsmeier-Haack Formylation B->C Vilsmeier Reagent (POCl3/DMF) D Fluorinated Isoxazole Aldehyde C->D Aqueous Workup G cluster_1 Multicomponent Synthesis A Fluorinated β-Ketoester D Fluorinated Isoxazole Ester A->D One-Pot Cyclocondensation B Aromatic Aldehyde B->D One-Pot Cyclocondensation C Hydroxylamine C->D One-Pot Cyclocondensation E Reduction to Aldehyde D->E e.g., DIBAL-H G cluster_2 Vilsmeier-Haack Mechanism A DMF + POCl3 B Vilsmeier Reagent (Iminium Salt) A->B Formation D Sigma Complex B->D C Fluorinated Isoxazole C->D Electrophilic Attack E Iminium Intermediate D->E Deprotonation F Fluorinated Isoxazole Aldehyde E->F Hydrolysis

Sources

Method

Heterocycle formation using 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde precursors

Application Note: Heterocycle Formation using 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde Part 1: Introduction & Strategic Value The Building Block: 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde (CAS: 2413904-40-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocycle Formation using 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

Part 1: Introduction & Strategic Value

The Building Block: 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde (CAS: 2413904-40-0) represents a high-value scaffold for modern drug discovery. It combines two critical structural features:

  • The 1,2-Oxazole (Isoxazole) Core: A privileged pharmacophore found in drugs like Valdecoxib and Leflunomide, known for its ability to engage in hydrogen bonding and pi-stacking while serving as a rigid linker.

  • The 1,1-Difluoroethyl Group (

    
    ):  A bioisostere of the ethyl or isopropyl group. The gem-difluoro motif increases metabolic stability by blocking benzylic oxidation, modulates lipophilicity (
    
    
    
    ), and alters the electronic properties of the heterocyclic ring without significantly changing steric bulk.

Scope of this Guide: This application note details three distinct synthetic pathways to convert this aldehyde precursor into complex heterocycles. These protocols prioritize chemoselectivity, preserving the integrity of the isoxazole ring and the fluorinated side chain.

Part 2: Chemical Stability & Handling

Reactivity Profile:

  • Aldehyde (C-3): Highly reactive towards nucleophiles. Prone to oxidation to the carboxylic acid if stored improperly.

  • Isoxazole Ring: Generally stable to acid and mild bases. Critical Caution: The N-O bond is susceptible to reductive cleavage (e.g.,

    
    , 
    
    
    
    , or strong dissolving metals), which opens the ring to form amino-enones.
  • 1,1-Difluoroethyl Group (C-5): Chemically robust. Resistant to standard nucleophilic attack. However, avoid extremely harsh Lewis acids (e.g., neat

    
     at high heat) which could theoretically induce defluorination, though this is rare in standard medicinal chemistry conditions.
    

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent autoxidation.

Part 3: Application Protocols

Application 1: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: Fused Imidazo[1,2-a]pyridines (Scaffold Hopping) Mechanism: A three-component coupling of the aldehyde, a 2-aminoazine, and an isocyanide.

Protocol:

  • Reagents:

    • Aldehyde: 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde (1.0 equiv)

    • Amine: 2-Aminopyridine (1.0 equiv)

    • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

    • Catalyst: Scandium(III) triflate [

      
      ] (5-10 mol%) or Iodine (
      
      
      
      ) (10 mol%)
    • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH (1:1)

  • Procedure:

    • Dissolve the aldehyde and 2-aminopyridine in MeOH (0.2 M concentration).

    • Add the catalyst and stir at room temperature for 15 minutes to promote imine formation (Schiff base).

    • Add the isocyanide.

    • Stir at room temperature for 12–24 hours. (Note: Mild heating to 40°C may accelerate sluggish reactions).

    • Workup: Concentrate solvent. Purify via flash column chromatography (Ethyl Acetate/Hexanes).

  • Why this works: The acidity of the isoxazole ring does not interfere. The

    
     acts as a mild Lewis acid to activate the imine without degrading the isoxazole.
    
Application 2: Reductive Amination (Library Synthesis)

Target: Isoxazole-functionalized Secondary/Tertiary Amines Critical Constraint: Avoid ring-opening reduction.

Protocol:

  • Reagents:

    • Aldehyde (1.0 equiv)[1][2]

    • Amine: Piperidine or Morpholine derivative (1.1 equiv)

    • Reducing Agent: Sodium Triacetoxyborohydride [

      
      ] (1.5 equiv)
      
    • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Procedure:

    • Mix aldehyde and amine in DCE. Add AcOH. Stir for 30–60 mins to form the iminium ion.

    • Add

      
       in one portion.
      
    • Stir at RT for 4–16 hours.

    • Quench: Add saturated aqueous

      
      . Extract with DCM.
      
  • Expert Insight: We use

    
     because it is mild. Stronger reducing agents like 
    
    
    
    (in MeOH) are acceptable but risky if reaction times are prolonged. Never use
    
    
    or catalytic hydrogenation (
    
    
    ), as these will cleave the isoxazole N-O bond, destroying the core scaffold.
Application 3: Van Leusen Oxazole Synthesis

Target: 5-(Isoxazol-3-yl)oxazole Bi-heterocycles Mechanism: Reaction with Tosylmethyl isocyanide (TosMIC).

Protocol:

  • Reagents:

    • Aldehyde (1.0 equiv)[1][2]

    • TosMIC (1.1 equiv)

    • Base: Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Methanol (MeOH), anhydrous.[2][3]

  • Procedure:

    • Dissolve aldehyde and TosMIC in MeOH.

    • Add

      
      .
      
    • Reflux (65°C) for 2–4 hours.

    • Workup: Remove solvent.[4] Resuspend in water/EtOAc.[4] Extract organic layer.

  • Outcome: This forms a 5-substituted oxazole ring directly attached to the C-3 position of the isoxazole, creating a rigid bi-heteroaryl system often used to mimic bi-phenyl spacers in kinase inhibitors.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the decision tree for selecting the appropriate synthesis pathway based on the desired target heterocycle.

ReactionPathways Start Precursor: 5-(1,1-Difluoroethyl)- 1,2-oxazole-3-carbaldehyde Decision Target Selection Start->Decision Path1 Pathway 1: Groebke-Blackburn-Bienaymé Decision->Path1 + 2-Aminopyridine + R-NC Cat: Sc(OTf)3 Path2 Pathway 2: Reductive Amination Decision->Path2 + Sec. Amine + NaBH(OAc)3 (Mild Hydride) Path3 Pathway 3: Van Leusen Reaction Decision->Path3 + TosMIC + K2CO3 Reflux MeOH Prod1 Fused Imidazo[1,2-a]pyridine (Bicyclic Core) Path1->Prod1 Prod2 Amino-Alkyl Isoxazole (Flexible Linker) Path2->Prod2 Warning CRITICAL: Avoid H2/Pd or LiAlH4 (Risk of N-O cleavage) Path2->Warning Prod3 Isoxazolyl-Oxazole (Bi-heteroaryl) Path3->Prod3

Figure 1: Synthetic decision tree for 5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde. Note the critical avoidance of strong reducing agents in Pathway 2.

Part 5: Analytical Data Summary

When characterizing the products derived from this precursor, the 1,1-difluoroethyl group provides distinct NMR signatures useful for verification.

Feature1H NMR Signal (

, ppm)
19F NMR Signal (

, ppm)
Multiplicity
Aldehyde (-CHO) ~10.1N/ASinglet
Isoxazole Ring (H-4) ~6.8 - 7.2N/ASinglet

(Methyl)
~2.0 - 2.1N/ATriplet (

Hz)

(Difluoro)
N/A~ -90 to -100Quartet (

Hz)

Note: Coupling constants (


) are approximate and solvent-dependent (typically 

or

).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Pinter, A., et al. (2021). Isoxazoles in Medicinal Chemistry: Synthesis and Activity. Heterocycles, 102(9). [Link]

  • Shaabani, A., et al. (2015). Recent progress of isocyanide-based multicomponent reactions in the synthesis of heterocycles. Frontiers in Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). 1,1-Difluoroethyl-substituted arenes: synthesis and application. RSC Advances, 9, 28409-28413.[5] [Link]5]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing aldehyde oxidation during storage of isoxazole derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for the common challenge of aldehyde oxi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for the common challenge of aldehyde oxidation in isoxazole derivatives during storage. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these recommendations, ensuring the integrity and success of your experiments.

Section 1: Understanding the Problem

FAQ 1: Why is my isoxazole aldehyde so prone to oxidation?

Answer:

Aldehydes, in general, are susceptible to oxidation, and the electronic nature of the isoxazole ring can further influence this reactivity. The primary mechanism of degradation during storage is autoxidation , a spontaneous reaction with atmospheric oxygen that converts your aldehyde into the corresponding, and often unwanted, carboxylic acid.[1][2]

This process occurs via a free-radical chain reaction , which can be initiated by light, heat, or the presence of trace metal impurities.[2][3] The reaction proceeds in three main stages:

  • Initiation: A hydrogen atom is abstracted from the aldehyde group (the aldehydic hydrogen) to form an acyl radical.[3] This is the slow, rate-determining step.

  • Propagation: The acyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxyacyl radical. This highly reactive radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, which continues the chain reaction.[3][4]

  • Termination: The reaction stops when two radicals combine to form a non-radical species.

The isoxazole ring itself is a π-electron deficient system, which can influence the stability of the adjacent aldehyde group, though the primary driver of this degradation pathway remains the inherent reactivity of the aldehyde functional group with molecular oxygen.

Mechanism: Aldehyde Autoxidation

Autoxidation cluster_reactants A R-CHO (Aldehyde) B R-C•=O (Acyl Radical) A->B Initiation (Light, Heat) C R-C(=O)OO• (Peroxyacyl Radical) B->C Propagation 1 D R-C(=O)OOH (Peroxy Acid) C->D Propagation 2 E 2x R-COOH (Carboxylic Acid) D->E Final Product O2 O₂ O2->C RCHO2 R-CHO RCHO2->D RCHO3 R-CHO RCHO3->E

Caption: Free-radical chain mechanism of aldehyde autoxidation.

Section 2: Proactive Prevention & Storage Protocols

FAQ 2: What are the ideal storage conditions for my isoxazole aldehyde?

Answer:

Proper storage is the most critical factor in preventing oxidation. The ideal conditions depend on the physical state of your compound (solid, liquid, or in solution). The key principles are to minimize exposure to oxygen, light, and heat .[1][5][6]

Parameter Solid Compound Neat Liquid Solution Rationale & Key Considerations
Temperature 2-8 °C (Refrigerated)2-8 °C (Refrigerated)≤ -20 °C (Frozen)Lower temperatures significantly slow the rate of oxidation.[1] For solutions, freezing minimizes molecular mobility and reaction kinetics. Avoid repeated freeze-thaw cycles.[7]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Displacing oxygen is paramount to stopping autoxidation. Argon is denser than air and often preferred, but nitrogen is a cost-effective alternative.[5][6]
Light Amber Glass Vial / Opaque ContainerAmber Glass Vial / Opaque ContainerAmber Glass Vial / Opaque ContainerUV light can initiate the radical chain reaction.[1][2] Always protect the compound from light.
Container Tightly Sealed Vial (e.g., Sure/Seal™)Tightly Sealed Vial with Septum CapTightly Sealed Vial with Septum CapMinimize headspace to reduce the amount of trapped oxygen.[1] Septum-capped vials allow for the removal of material via syringe under an inert atmosphere without opening the container.[8]
Inhibitor Generally Not AddedRecommended (e.g., BHT, 100-500 ppm)Recommended (e.g., BHT, 100-500 ppm)A radical scavenger can terminate the chain reaction. See FAQ 4 for details.
FAQ 3: How do I properly prepare and store my aldehyde under an inert atmosphere?

Answer:

Storing a compound under an inert atmosphere involves replacing the air in the container with a gas like argon or nitrogen. This is a fundamental technique for handling air-sensitive reagents.[8]

Experimental Protocol: Purge and Backfill Method

This protocol is for transferring your compound into a storage vial (e.g., a vial with a PTFE-lined septum cap).

Materials:

  • Your isoxazole aldehyde

  • Oven-dried storage vial with a septum cap

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Two needles (e.g., 20-22 gauge): one for gas inlet, one for outlet

  • Schlenk line (optional, but recommended for best results)

Procedure:

  • Preparation: Quickly add your solid or liquid aldehyde to the pre-dried vial and securely cap it.

  • Gas Inlet: Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is above the level of your compound.

  • Gas Outlet: Insert a second needle through the septum to act as an outlet for the displaced air. Place this needle away from the inlet needle.

  • Purge: Gently start the flow of inert gas. A slow, steady stream is sufficient. You are aiming to displace the air, not blow your compound around. Purge the vial for 3-5 minutes.

  • Backfill & Seal: While the inert gas is still flowing, remove the outlet needle first. This creates a positive pressure of inert gas inside the vial. Then, remove the inlet needle.

  • Seal Confirmation: To ensure a good seal, you can wrap the cap and septum area with Parafilm.

  • Storage: Place the sealed vial in the appropriate storage location (e.g., a refrigerator or freezer), protected from light.[9]

FAQ 4: Should I use an antioxidant inhibitor? If so, which one and how?

Answer:

Yes, for long-term storage of neat liquids or solutions, adding a small amount of a radical inhibitor is a highly effective preventative measure.[1] The most common and effective inhibitor for this purpose is Butylated Hydroxytoluene (BHT) .

BHT works by acting as a radical scavenger . It donates a hydrogen atom to the highly reactive peroxyacyl radical, terminating the propagation step of the autoxidation chain reaction.[10][11] The resulting BHT radical is resonance-stabilized and sterically hindered, making it far less reactive and unable to continue the chain reaction.[10]

Protocol: Adding BHT Inhibitor

  • Concentration: A concentration of 100-500 ppm (0.01% to 0.05% w/w) is typically effective.

  • Procedure:

    • Prepare a stock solution of BHT in a high-purity, dry, and preferably deoxygenated solvent (see FAQ 5). A 1 mg/mL stock solution is convenient.

    • Add the appropriate volume of the BHT stock solution to your aldehyde to achieve the target concentration.

    • Mix thoroughly and store under an inert atmosphere as described in FAQ 3.

Note: BHT is a synthetic phenol.[12] While effective, always consider if its presence could interfere with downstream applications. If so, it may need to be removed by chromatography or distillation prior to use.

FAQ 5: Does the choice of solvent matter when storing my aldehyde in solution?

Answer:

Absolutely. The solvent should be dry, free of peroxides, and deoxygenated.

  • Dryness: Water can react with aldehydes to form hydrates, which can sometimes be more susceptible to oxidation.[13] Use anhydrous grade solvents.

  • Peroxide-Free: Ethers (like THF, Dioxane) are notorious for forming explosive peroxides upon storage and exposure to air.[14] These peroxides can act as initiators for aldehyde autoxidation. Always use fresh, peroxide-free solvents.

  • Deoxygenated: Dissolved oxygen in the solvent is a direct reactant in the autoxidation process. The solvent should be deoxygenated immediately before use.

Experimental Protocol: Solvent Deoxygenation by Sparging

Materials:

  • Anhydrous, peroxide-free solvent in a suitable flask (e.g., a Schlenk flask).

  • Inert gas source.

  • A long needle or glass pipette.

  • An outlet needle.

Procedure:

  • Place the solvent in a flask with a septum.

  • Insert a long needle or pipette connected to the inert gas line, ensuring its tip is submerged below the solvent's surface.

  • Insert a second, shorter needle into the headspace to act as a vent.

  • Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.[15][16] This process is called sparging.

  • Once complete, remove the sparging needle and then the vent needle. The solvent is now ready to use for preparing your stock solution.

Section 3: Detection & Troubleshooting

FAQ 6: How can I quickly check if my stored aldehyde has started to oxidize?

Answer:

There are several methods to check for the presence of the carboxylic acid byproduct, ranging from simple visual inspection to spectroscopic analysis.

  • Visual Inspection: The corresponding carboxylic acid is often a less soluble, white crystalline solid.[1] If you observe a precipitate in your liquid aldehyde, it is a strong indicator of oxidation.

  • Thin-Layer Chromatography (TLC): This is a fast and effective method.

    • Procedure: Spot your aldehyde sample on a TLC plate alongside a co-spot with a pure standard if available. Elute with an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Expected Result: The carboxylic acid is significantly more polar than the aldehyde. It will appear as a new spot with a lower Rf value (it will not travel as far up the plate).

  • ¹H NMR Spectroscopy: This provides definitive evidence.

    • Procedure: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Expected Result: The aldehydic proton (R-CHO) typically appears as a singlet between δ 9-10 ppm . The carboxylic acid proton (R-COOH) appears as a very broad singlet, typically far downfield between δ 10-13 ppm .[17][18] The appearance of this broad peak is a clear sign of oxidation.

FAQ 7: I suspect my aldehyde is oxidized. What's the next step?

Answer:

If you suspect oxidation, the first step is to confirm and quantify the impurity. If the level of oxidation is minor, you may be able to purify the material. If it is extensive, it may be more cost-effective to discard the batch and start with fresh material, implementing the preventative storage measures outlined above.

Troubleshooting Workflow for Suspected Oxidation

Troubleshooting start Suspicion of Oxidation (e.g., visible precipitate, failed reaction) check_tlc Run Analytical TLC start->check_tlc single_spot Single Spot (Matches Standard) check_tlc->single_spot No new_spot New, More Polar Spot (Lower Rf) check_tlc->new_spot Yes end_ok Material is likely pure. Proceed with experiment. single_spot->end_ok quantify_nmr Quantify by ¹H NMR new_spot->quantify_nmr low_ox < 5% Carboxylic Acid quantify_nmr->low_ox Minor high_ox > 5% Carboxylic Acid quantify_nmr->high_ox Major use_as_is Proceed with Caution or Purify low_ox->use_as_is purify Purify Material (See FAQ 8) high_ox->purify discard Discard and Use Fresh Material. Implement Proper Storage. purify->discard Purification Fails

Caption: Decision workflow for handling potentially oxidized aldehydes.

FAQ 8: My aldehyde contains a white precipitate. How can I purify it?

Answer:

The white precipitate is almost certainly the corresponding carboxylic acid.[1] You can often rescue the aldehyde by performing a simple acid-base extraction to remove the acidic impurity.

Experimental Protocol: Purification by Liquid-Liquid Extraction

Materials:

  • Oxidized aldehyde sample

  • An inert organic solvent (e.g., diethyl ether, ethyl acetate)

  • A weak basic solution (e.g., 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃))[1]

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the aldehyde sample in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Base Wash: Add the 5-10% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. The basic solution will react with the acidic carboxylic acid, converting it to its water-soluble sodium salt.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the base wash one or two more times to ensure all the carboxylic acid has been removed.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified aldehyde.

  • Verification: Confirm the purity of the recovered aldehyde by TLC or NMR before storing it carefully using the protocols in Section 2.

References

  • Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 21, 2026, from [Link]

  • free radical re. (n.d.). Retrieved February 21, 2026, from [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. (2023, November 4). Retrieved February 21, 2026, from [Link]

  • Chemical Storage Safety Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.). Retrieved February 21, 2026, from [Link]

  • Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies - Beilstein Journals. (2011, January 26). Retrieved February 21, 2026, from [Link]

  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide. (n.d.). Retrieved February 21, 2026, from [Link]

  • Best Practices for Proper Chemical Storage - The Synergist. (n.d.). Retrieved February 21, 2026, from [Link]

  • Org Chem M Sc Sem2 CC8 U1 Autoxidation, Oxidation of aldehyde Dr B Narayan L29 - GD College, Begusarai. (n.d.). Retrieved February 21, 2026, from [Link]

  • Do I have to purge my DMSO with an inert gas to make my solution? - ResearchGate. (2016, January 26). Retrieved February 21, 2026, from [Link]

  • EP0096153A2 - Stabilization of aldehydes - Google Patents. (n.d.).
  • Video: Radical Autoxidation - JoVE. (2023, April 30). Retrieved February 21, 2026, from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015, May 21). Retrieved February 21, 2026, from [Link]

  • CHEMICAL STORAGE FACT SHEET - University of Waterloo. (2023, May 1). Retrieved February 21, 2026, from [Link]

  • Chemical Hygiene Program: Appendix 8 - Environmental Health & Safety. (2015, July 30). Retrieved February 21, 2026, from [Link]

  • Practices for Proper Chemical Storage. (n.d.). Retrieved February 21, 2026, from [Link]

  • The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+. (n.d.). Retrieved February 21, 2026, from [Link]

  • Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS - MDPI. (2020, December 15). Retrieved February 21, 2026, from [Link]

  • Chemical Storage Guidelines | Faculty of Engineering and Natural Sciences. (n.d.). Retrieved February 21, 2026, from [Link]

  • Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega - ACS Publications. (2024, October 12). Retrieved February 21, 2026, from [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020, June 8). Retrieved February 21, 2026, from [Link]

  • 2.1 Introduction 2.2 The Purification of Inert Gases and Solvents. (n.d.). Retrieved February 21, 2026, from [Link]

  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Retrieved February 21, 2026, from [Link]

  • BHA & BHT in Food & Nutrition - Periodical by Knowde. (n.d.). Retrieved February 21, 2026, from [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.). Retrieved February 21, 2026, from [Link]

  • Study of the BHT Oxidation Mechanism Coupling Theory and Experiment - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]

  • ANTIOXIDANT BHT. (n.d.). Retrieved February 21, 2026, from [Link]

  • Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products - MDPI. (2019, October 16). Retrieved February 21, 2026, from [Link]

  • Example 9. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2025, August 10). Retrieved February 21, 2026, from [Link]

  • Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. (2025, August 10). Retrieved February 21, 2026, from [Link]

  • Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones - ResearchGate. (2023, August 21). Retrieved February 21, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed. (2004, March 26). Retrieved February 21, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved February 21, 2026, from [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC. (2010, March 19). Retrieved February 21, 2026, from [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Optimization

Purification methods for fluorinated isoxazole aldehydes via column chromatography

Technical Support Center: Purification of Fluorinated Isoxazole Aldehydes From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the chromatographic purification of fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Isoxazole Aldehydes

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the chromatographic purification of fluorinated isoxazole aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of compounds. The combination of the electron-rich isoxazole ring, the reactive aldehyde functionality, and the presence of fluorine atoms creates a specific set of purification hurdles. This document provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during column chromatography. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Question: I'm seeing poor separation between my desired fluorinated isoxazole aldehyde and a closely-related impurity, even though they have a clear ΔRf on my TLC plate. What's going wrong?

Answer: This is a common and frustrating issue that often points to on-column problems not visible on a small TLC plate. Several factors could be at play:

  • On-Column Degradation: The stationary phase itself may be causing a reaction. Silica gel is acidic due to surface silanol groups (Si-OH) and can catalyze the degradation of sensitive molecules, creating impurities during the separation process.[1] The isoxazole ring, for instance, can be sensitive to certain conditions.[2]

    • Validation Test: Spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, your compound is unstable on silica.[1]

    • Solution: Consider switching to a less acidic or inert stationary phase. Neutral alumina is an excellent first alternative.[2] For more challenging separations, deactivated silica gel may be required.

  • Overloading: Too much crude material was loaded onto the column. This exceeds the binding capacity of the stationary phase, causing bands to broaden significantly and merge, eliminating the separation seen in analytical TLC.

    • Solution: A general rule is to load 1-5% of the column's silica gel weight (e.g., 1-5 g of crude material for 100 g of silica). For difficult separations (ΔRf < 0.2), reduce this to <1%.

  • Solvent Effects from Sample Loading: If you dissolve your sample in a solvent that is much more polar than your mobile phase, it can disrupt the equilibration at the top of the column. The sample effectively crashes out of solution and then re-dissolves as the mobile phase passes through, leading to broad, poorly resolved bands.[3]

    • Solution: Always dissolve the sample in a minimal amount of the mobile phase itself. If solubility is an issue, use a slightly stronger solvent, but keep the volume to an absolute minimum. The best practice is "dry loading": dissolve your compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the column bed.[4]

Question: My product is tailing or streaking badly down the column, resulting in low purity and many mixed fractions. How can I achieve sharp, symmetrical peaks?

Answer: Peak tailing is typically caused by unwanted secondary interactions between your compound and the stationary phase. For heterocyclic compounds like isoxazoles, the primary cause is often the interaction of basic nitrogen atoms with acidic silanol groups on the silica surface.

  • Causality: The acidic silanol groups can protonate the basic sites on your molecule, causing it to "stick" and release slowly, resulting in a tailed peak.

  • Solution: Mobile Phase Modification. The most effective solution is to add a small amount of a competitive base to your mobile phase. This additive will occupy the acidic sites on the silica, preventing your compound from interacting with them.

    • For Basic Compounds: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your eluent.[4] This is highly effective for nitrogen-containing heterocycles.

    • For Acidic Compounds: While less common for this scaffold, if your molecule has an acidic proton, adding 0.1-1% acetic acid (AcOH) or formic acid can improve peak shape by suppressing the ionization of your compound.[2]

A systematic workflow can help diagnose and solve this issue efficiently.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Scrutiny of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde: An NMR-Based Comparative Analysis

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, oxazole derivatives are of significant interest due to th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, oxazole derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key building block, 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde. By juxtaposing predicted spectral data with that of analogous structures, we aim to equip researchers with the expertise to confidently interpret the NMR features of this and similar fluorinated heterocyclic systems.

The Structural Significance of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

The title compound incorporates three key structural motifs, each imparting distinct and predictable features to its NMR spectra: a 1,2-oxazole ring, a 3-carbaldehyde group, and a 5-(1,1-difluoroethyl) substituent. The strategic placement of the gem-difluoro group is of particular note, as fluorine's high electronegativity and the presence of the spin-active ¹⁹F nucleus profoundly influence the electronic environment and, consequently, the NMR chemical shifts and coupling patterns of neighboring protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive experimental spectrum for 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is not publicly available, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based on established principles of NMR spectroscopy and extensive data from related compounds.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H4~7.0 - 7.5s----
CHO~9.9 - 10.2s-~180 - 185t³JCF ≈ 2-5
CH₃~2.1 - 2.4t³JHF ≈ 18-22~22 - 26t²JCF ≈ 25-30
C3---~155 - 160s-
C4---~110 - 115t³JCF ≈ 3-6
C5---~170 - 175t²JCF ≈ 35-40
C(CF₂)---~115 - 120t¹JCF ≈ 280-300

Predicted data is based on analysis of similar structures and known substituent effects. Solvent: CDCl₃.

Deciphering the Spectrum: A Comparative Approach

To understand the predicted NMR data, we will compare it with the known spectral features of three classes of compounds: parent oxazole, compounds with a 1,1-difluoroethyl group, and oxazole-3-carbaldehydes without fluorine substitution.

The Oxazole Core

The parent oxazole molecule exhibits characteristic chemical shifts for its three protons and carbons.[4][10][11][12] The C2, C4, and C5 carbons of unsubstituted oxazole resonate at approximately 150.6, 125.5, and 138.2 ppm, respectively.[4] The corresponding protons are found at δ 7.9, 7.1, and 7.7. In our target molecule, the C4 proton is expected to be a singlet, with its chemical shift influenced by the electron-withdrawing nature of the adjacent carbaldehyde and the distant difluoroethyl group.

The Influence of the 1,1-Difluoroethyl Group

The introduction of a gem-difluoro moiety has a dramatic effect on the NMR spectrum. The fluorine atoms couple with both protons and carbons, leading to characteristic splitting patterns.

  • ¹H NMR: The methyl protons of the 1,1-difluoroethyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). Typical ³JHF values are in the range of 18-22 Hz.[1]

  • ¹³C NMR: The carbon atoms of the difluoroethyl group will also be split by the fluorine atoms. The carbon directly attached to the two fluorine atoms (C(CF₂)) will appear as a triplet with a large one-bond coupling constant (¹JCF) of approximately 280-300 Hz.[1] The methyl carbon will also be a triplet due to two-bond coupling (²JCF) in the range of 25-30 Hz.[1] Furthermore, the oxazole ring carbons (C4 and C5) will exhibit smaller, long-range couplings to the fluorine atoms.

The Carbaldehyde Moiety

The aldehyde proton is typically found far downfield, in the range of δ 9-10 ppm, and appears as a singlet in the absence of adjacent protons. The aldehyde carbon resonates at approximately δ 180-190 ppm. In our target molecule, this carbon may exhibit a small through-space coupling to the fluorine atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for compounds like 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic molecules and has well-characterized residual solvent peaks.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet, simplifying the spectrum.

    • To observe C-F coupling, a proton-coupled ¹³C spectrum can be acquired, or more advanced techniques like ¹³C{¹⁹F} decoupling experiments can be performed.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualizing the NMR Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the NMR spectra of the target molecule.

NMR_Interpretation_Workflow NMR Interpretation Workflow for 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde A Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Spectra B Identify Key Functional Group Signals A->B F Assign Oxazole Ring Carbons (C3, C4, C5) A->F G Assign Difluoroethyl Group Carbons (C(CF₂), CH₃) A->G C Aldehyde Proton (δ ~10 ppm, s) Aldehyde Carbon (δ ~180 ppm) B->C D Oxazole H4 (δ ~7-7.5 ppm, s) B->D E Difluoroethyl CH₃ (δ ~2.2 ppm, t, ³JHF ≈ 20 Hz) B->E H Confirm Assignments with 2D NMR C->H D->H E->H F->H G->H I HMBC: Aldehyde H to C3 and C4 H->I J HMBC: CH₃ H to C(CF₂) and C5 H->J K HSQC: Correlate H4 to C4, CH₃ H to CH₃ C H->K L Final Structure Confirmation I->L J->L K->L

Caption: A flowchart outlining the systematic approach to the structural elucidation of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde using a combination of 1D and 2D NMR techniques.

Comparative Analysis with Structural Analogs

A powerful method to solidify our understanding is to compare the predicted spectrum with the experimental data of structurally related compounds.

Comparator 1: A 5-Substituted-1,2-oxazole without Fluorine

Consider a compound like 5-ethyl-1,2-oxazole-3-carbaldehyde. In this case, the ethyl group's methylene protons would appear as a quartet, and the methyl protons as a triplet, due to ¹H-¹H coupling. The chemical shifts of the oxazole ring protons and carbons would be similar but would lack the characteristic C-F coupling.

Comparator 2: A Compound with a 1,1-Difluoroethyl Group on a Different Ring System

Examining a molecule such as 1-(1,1-difluoroethyl)benzene would allow for the isolation of the spectral features of the difluoroethyl group attached to an aromatic system. The characteristic triplet for the methyl protons and the large ¹JCF coupling for the C(CF₂) carbon would be present, providing a benchmark for these signals.

Conclusion

The NMR spectral interpretation of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is a multifaceted but logical process. By systematically analyzing the contributions of the oxazole core, the carbaldehyde, and the unique 1,1-difluoroethyl substituent, a clear and unambiguous structural assignment can be achieved. The principles and comparative data presented in this guide offer a robust framework for researchers working with this and other novel fluorinated heterocyclic compounds, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

  • Coupling of Protons with Fluorine Page - ResearchGate. (2007, July 19). Retrieved from [Link]

  • NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds | The Journal of Chemical Physics | AIP Publishing. (n.d.). Retrieved from [Link]

  • Fluorine Coupling Constants. (1976). Progress in NMR Spectroscopy, 10, 83-756.
  • NMR Spectroscopy :: 19F NMR Coupling Constants - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6). Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (n.d.). Retrieved from [Link]

  • Nmr fluorine-fluorine coupling constants ii saturated organic compounds - SciSpace. (n.d.). Retrieved from [Link]

  • Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). Retrieved from [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.). Retrieved from [Link]

  • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. (1965, May 15). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. (n.d.). Retrieved from [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022, January 12). Retrieved from [Link]

  • 1,1-DIFLUOROETHYLENE | C 2 H 2 F 2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

  • Oxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 1,1-Difluoroethane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - PSE Community.org. (2024, March 14). Retrieved from [Link]

  • Oxazole - SpectraBase. (n.d.). Retrieved from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Retrieved from [Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI. (2022, May 6). Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. (n.d.). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5). Retrieved from [Link]

  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). Retrieved from [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System - MDPI. (2025, November 11). Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025, November 20). Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31). Retrieved from [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic - Beilstein Journals. (n.d.). Retrieved from [Link]

Sources

Comparative

Mastering Purity: A Comparative Guide to HPLC Method Development for Isoxazole Aldehydes

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug candidates incorporating the is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug candidates incorporating the isoxazole aldehyde moiety, a five-membered heterocyclic ring known for its diverse biological activities, a robust and reliable analytical method for purity assessment is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of isoxazole aldehydes. We will navigate the complexities of this class of compounds, moving beyond a simple recitation of steps to explain the causality behind our experimental choices.

The Analytical Challenge: Understanding the Isoxazole Aldehyde Moiety

Isoxazole aldehydes, while promising pharmacophores, present unique analytical challenges. The aldehyde group is notoriously reactive, susceptible to oxidation to the corresponding carboxylic acid, and can exist in equilibrium with its hydrate form in aqueous media. Furthermore, the isoxazole ring itself can be susceptible to degradation under certain stress conditions. Therefore, a successful HPLC method must not only separate the parent aldehyde from process-related impurities but also from its potential degradants.

Forced degradation studies are an indispensable tool in this context. Subjecting the isoxazole aldehyde to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis helps to generate potential degradation products.[3][4][5] An effective HPLC method must be able to resolve the API from all these induced degradants, proving its "stability-indicating" capability as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3]

A Systematic Approach to Method Development: A Comparative Workflow

The development of a robust HPLC method is a systematic process of selection and optimization. The following sections compare different approaches and provide the rationale for making informed decisions at each stage.

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Phase 1: The Scouting Mission - Initial Method Screening

The initial screening phase aims to identify a promising starting point for method development. The key is to test a diverse set of conditions to explore the separation space broadly.

1. Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity.[6] For isoxazole aldehydes, which can be polar, a standard C18 column is a good starting point due to its versatility. However, comparing different stationary phases is crucial.

Stationary PhaseKey Characteristics & Rationale for Isoxazole AldehydesPerformance Comparison
C18 (Octadecylsilane) The workhorse of reversed-phase HPLC; provides good retention for moderately polar to non-polar compounds. A good initial choice for most isoxazole aldehydes and their common impurities.Often provides a good starting point, but may show poor retention for very polar degradants.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. Can be advantageous if the analysis time needs to be reduced.May offer better peak shape for some compounds compared to C18, but with reduced retention.
Phenyl-Hexyl Offers alternative selectivity due to π-π interactions with aromatic compounds. Ideal for isoxazole aldehydes and impurities containing aromatic rings.Can significantly improve the resolution of aromatic isomers or closely related substances that are difficult to separate on C18 or C8 columns.
Polar-Embedded (e.g., Amide, Carbamate) Designed for enhanced retention of polar compounds and compatibility with highly aqueous mobile phases. Excellent for separating highly polar degradants like the corresponding carboxylic acid.Often provides the best retention and peak shape for polar analytes, preventing their elution in the void volume.
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. In reversed-phase, it is less retentive than C18 and offers different selectivity.Useful for separating compounds with different polarities and can be a good alternative if other columns fail to provide adequate separation.

Recommendation: Start with a C18 column and a Phenyl-Hexyl column in parallel. The C18 provides a baseline, while the Phenyl-Hexyl offers a different selectivity that can be beneficial for aromatic isoxazole derivatives. For highly polar degradants, a polar-embedded phase should be considered.

2. Mobile Phase Screening: Driving the Separation

The mobile phase composition plays a pivotal role in controlling retention and selectivity.[7] A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer or pH modifier) and an organic modifier.

  • Organic Modifier Comparison: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks.

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a more cost-effective option. However, it has a higher viscosity and UV cutoff.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, especially for compounds with ionizable functional groups.[7] For isoxazole aldehydes, controlling the pH is essential to ensure consistent retention and peak shape, particularly for any acidic or basic impurities. A common practice is to use a buffer or an acid additive like formic acid or phosphoric acid. Using a mobile phase with a pH well away from the pKa of the analytes ensures method robustness.

Screening Protocol: A good starting point is to screen two organic modifiers (ACN and MeOH) at two different pH levels (e.g., pH 3.0 with 0.1% formic acid and pH 7.0 with a phosphate buffer). This 2x2 matrix provides a good initial assessment of the separation landscape.

3. Detector Wavelength Selection: Ensuring Optimal Sensitivity

A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak. To determine the optimal wavelength for detection, the UV spectra of the isoxazole aldehyde and its known impurities should be examined. The wavelength at which all compounds have a reasonable absorbance should be selected. If impurities have significantly different absorbance maxima, a multi-wavelength detection method can be employed.

Phase 2: Fine-Tuning for Peak Performance - Method Optimization

Once a promising column and mobile phase combination is identified from the screening phase, the next step is to optimize the method for the best possible resolution, peak shape, and analysis time.

Caption: Interplay of HPLC parameters affecting separation quality during method optimization.

1. Gradient Profile Optimization: For a purity method that needs to separate a wide range of impurities with different polarities, a gradient elution is typically necessary. The initial gradient from the screening phase can be further optimized by adjusting the slope and duration of the gradient to improve the resolution of closely eluting peaks.

2. Flow Rate and Temperature:

  • Flow Rate: A lower flow rate can improve resolution but will increase the analysis time. The optimal flow rate is a balance between these two factors.

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation. A temperature of 30-40 °C is a good starting point.

3. Sample Diluent Optimization: The choice of sample diluent is crucial for good peak shape and to prevent on-column issues. The ideal diluent should be as weak as or weaker than the initial mobile phase. For isoxazole aldehydes, a mixture of water and the organic modifier used in the mobile phase is a good choice. The stability of the analyte in the chosen diluent should also be confirmed.

Comparative Case Study: Purity Method for 3-Phenyl-5-isoxazolecarboxaldehyde

To illustrate the principles discussed, let's consider a hypothetical case study for the purity analysis of 3-phenyl-5-isoxazolecarboxaldehyde. Potential impurities could include the starting material (benzaldehyde), the corresponding carboxylic acid (oxidation product), and a process-related impurity.

Forced Degradation Results Summary:

Stress ConditionMajor Degradant
Acid Hydrolysis (0.1N HCl, 60°C, 24h)Minor degradation
Base Hydrolysis (0.1N NaOH, 60°C, 4h)Significant degradation, formation of polar degradants
Oxidation (3% H2O2, RT, 24h)3-Phenyl-5-isoxazolecarboxylic acid
Thermal (80°C, 48h)Minor degradation
Photolytic (ICH conditions)No significant degradation

Optimized HPLC Method:

ParameterCondition
Column Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection 254 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (70:30, v/v)

Rationale for the Optimized Method:

  • The Phenyl-Hexyl column was chosen for its superior selectivity for the aromatic analyte and its impurities.

  • 0.1% Formic Acid in the mobile phase ensures a low pH, which protonates the carboxylic acid degradant, leading to better retention and peak shape.

  • Acetonitrile was selected as the organic modifier for its favorable chromatographic properties.

  • The gradient elution allows for the effective separation of both early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe.

  • The column temperature of 35 °C provides good efficiency and reproducibility.

Method Validation: The Seal of Trustworthiness

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10][11] The validation should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through peak purity analysis using a DAD and by spiking the sample with known impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Pathway to Confident Purity Analysis

Developing a robust and reliable HPLC method for the purity analysis of isoxazole aldehydes is a multi-faceted process that requires a deep understanding of the analyte's chemistry and a systematic approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase, and validating the final method according to regulatory guidelines, researchers and drug development professionals can be confident in the quality and purity of their isoxazole aldehyde-containing drug candidates. This guide provides a framework for making informed decisions, ultimately leading to a scientifically sound and defensible analytical method.

References

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(10), 346-352. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, (2), 11-21. [Link]

  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]

  • Pal, R., et al. (2010). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Talanta, 81(1-2), 521-529.
  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Agilent Technologies Inc. (2022, April 15). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. [Link]

  • Leppänen, A., et al. (2000). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 72(13), 2977-2982.
  • Singh, R., & Rehman, Z. U. (2017). Forced Degradation Studies in Pharmaceuticals. Scribd. [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30048-30062. [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. [Link]

  • Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • Wilson, I. D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Al-Qahtani, A. A., & Al-Rejaie, S. S. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 26(11), 3123. [Link]

  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(11), 1295-1304. [Link]

  • Shinde, N. G., et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Journal of Global Pharma Technology, 11(04), 1-12.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 79-86. [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. [Link]

  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research & Reviews: A Journal of Drug Formulation, Development and Production, 7(1), 1-10.

Sources

Validation

Comparative Guide: Lipophilicity &amp; Stability of Difluoroethyl vs. Ethyl Isoxazoles

Topic: Comparing lipophilicity (LogP) of difluoroethyl vs ethyl isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing lipophilicity (LogP) of difluoroethyl vs ethyl isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the isoxazole scaffold is a privileged structure, yet its alkyl substituents often present metabolic liabilities. This guide analyzes the strategic substitution of the ethyl group (-CH₂CH₃) with its fluorinated bioisosteres: 1,1-difluoroethyl (-CF₂CH₃) and 2,2-difluoroethyl (-CH₂CF₂H) .

While the ethyl group provides standard lipophilicity, it is susceptible to rapid CYP450-mediated oxidation. The 1,1-difluoroethyl moiety effectively blocks this metabolic soft spot while maintaining or slightly increasing lipophilicity. Conversely, the 2,2-difluoroethyl moiety exploits "polar hydrophobicity" to lower LogP and introduce a hydrogen-bond donor, offering a distinct pharmacokinetic profile.

Physicochemical & Metabolic Analysis
The Ethyl Benchmark (-CH₂CH₃)
  • Lipophilicity (LogP): Serves as the baseline.[1] The ethyl group contributes significant hydrophobicity (

    
    ) to the isoxazole core, facilitating membrane permeability.
    
  • Metabolic Liability: The benzylic

    
    -carbon is electron-rich and sterically accessible, making it a primary site for hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4). This often leads to rapid clearance and short half-life (
    
    
    
    ).
The 1,1-Difluoroethyl Strategy (-CF₂CH₃)
  • Metabolic Blockade: Replacing the

    
    -hydrogens with fluorine atoms removes the site of metabolic attack. The C-F bond is metabolically inert and stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol).
    
  • Lipophilicity Shift: Contrary to simple intuitive models where polarity lowers LogP, the 1,1-difluoroethyl group often exhibits a LogP similar to or slightly higher than the ethyl group (

    
    ). This is due to the high hydrophobicity of the fluorine shell and the lack of hydrogen bond donation.
    
  • Electronic Effect: The strong electron-withdrawing nature of the gem-difluoro group lowers the pKa of the isoxazole ring system if an acidic proton is present elsewhere, potentially altering protein binding.

The 2,2-Difluoroethyl Strategy (-CH₂CF₂H)
  • Polar Hydrophobicity: This moiety is used to lower lipophilicity relative to the ethyl group (

    
    ). The terminal 
    
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD), interacting with protein backbones or water, which reduces the overall partition coefficient.
  • Metabolic Stability: While it retains benzylic protons, the electron-withdrawing effect of the

    
    -fluorines deactivates the 
    
    
    
    -carbon toward oxidation, though less effectively than complete 1,1-substitution.
Comparative Data Summary

The following table synthesizes representative physicochemical shifts observed when modifying a 3-substituted isoxazole core.

FeatureEthyl Isoxazole (-CH₂CH₃)1,1-Difluoroethyl Isoxazole (-CF₂CH₃)2,2-Difluoroethyl Isoxazole (-CH₂CF₂H)
LogP Impact BaselineNeutral / Slight Increase (+0.2)Decrease (-0.4)
Metabolic Stability Low (Susceptible to

-oxidation)
High (Metabolic Blockade)Moderate (Deactivated

-carbon)
H-Bond Donor NoneNoneWeak Donor (C-F...H-C interaction)
Electronic Effect Weak Donor (+I)Strong Acceptor (-I)Moderate Acceptor (-I)
Primary Utility Baseline PotencyHalf-life Extension (

)
Solubility / Selectivity
Mechanistic Visualization
Diagram 1: Metabolic Fate & Physicochemical Shift

This diagram illustrates the divergent pathways of the ethyl group versus its fluorinated analogs.

MetabolicPathways Ethyl Ethyl Isoxazole (Baseline LogP) Metabolite Hydroxylated Metabolite (Rapid Clearance) Ethyl->Metabolite CYP450 Oxidation (α-Hydroxylation) Difluoro11 1,1-Difluoroethyl Isoxazole (LogP ~ Baseline) Stable1 Metabolically Stable (Extended t1/2) Difluoro11->Stable1 Blockade of Metabolic Site Difluoro22 2,2-Difluoroethyl Isoxazole (Lower LogP) Difluoro22->Metabolite Slower Oxidation Interaction H-Bond Donor (Target Selectivity) Difluoro22->Interaction Polar Hydrophobicity

Caption: Comparative metabolic fate. The 1,1-difluoroethyl group blocks the primary oxidation pathway, while the 2,2-difluoroethyl group modulates polarity.

Experimental Protocols for LogP Determination

To validate these theoretical shifts, we recommend a dual-method approach: the "Gold Standard" Shake-Flask method for precision and an HPLC-based method for throughput.

Method A: Shake-Flask Method (OECD Guideline 107)

Best for: Final validation of lead compounds.

  • Preparation: Prepare two mutually saturated solvents: n-octanol (saturated with water) and water (saturated with n-octanol).

  • Solubilization: Dissolve the isoxazole test compound in the water-saturated n-octanol phase. Measure absorbance (

    
    ) using UV-Vis spectroscopy at the compound's 
    
    
    
    .
  • Partitioning: Mix the organic phase with the octanol-saturated water phase in a specific ratio (e.g., 1:1, 1:2).

  • Equilibration: Shake the vessel mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    
Method B: RP-HPLC Estimation (High Throughput)

Best for: Rapid ranking of multiple analogs.

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Isocratic elution using Methanol/Water (buffered to pH 7.4).

  • Calibration: Inject a set of 5-10 reference standards with known LogP values (e.g., toluene, naphthalene, acetophenone).

  • Data Acquisition: Record the retention time (

    
    ) for standards and the test isoxazoles. Calculate the capacity factor (
    
    
    
    ):
    
    
    (Where
    
    
    is the dead time, measured using uracil or sodium nitrate).
  • Correlation: Plot

    
     vs. known LogP of standards to generate a linear regression equation (
    
    
    
    ).
  • Determination: Extrapolate the LogP of the difluoroethyl isoxazoles using their measured

    
    .
    
Diagram 2: Experimental Workflow

LogPWorkflow Synthesis Synthesis of Isoxazole Analogs (Ethyl, 1,1-DF, 2,2-DF) Purification Purification (>95% Purity) LC-MS / NMR Validation Synthesis->Purification Choice Select Method Purification->Choice ShakeFlask Method A: Shake-Flask (High Accuracy) Choice->ShakeFlask Lead Optimization HPLC Method B: RP-HPLC (High Throughput) Choice->HPLC Screening Analysis Data Analysis Calculate LogP & Compare ShakeFlask->Analysis HPLC->Analysis Decision Strategic Decision: Potency vs. Stability vs. Solubility Analysis->Decision

Caption: Decision tree for selecting the appropriate LogP determination methodology based on development stage.

References
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Link

  • Ertl, P., et al. (2020). "The difluoromethyl group as a non-classical lipophilic hydrogen bond donor." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

A Bioisosteric Compass: Navigating the Physicochemical and Pharmacological Landscape of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde Analogs

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties. This guide de...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties. This guide delves into the bioisosteric replacement strategies for analogs of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry. We will explore how subtle structural modifications can profoundly impact a molecule's interaction with its biological target and its journey through the body. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage bioisosteric principles in their own discovery programs.

The Strategic Importance of the 1,2-Oxazole Scaffold and Fluorination

The 1,2-oxazole ring is a privileged five-membered heterocycle in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile scaffold for drug design.[1][2]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[4] The 1,1-difluoroethyl group, in particular, offers a fascinating blend of lipophilicity and potential for hydrogen bond donation, distinguishing it from its methyl or trifluoromethyl counterparts. This strategic fluorination can "block" sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[4]

Bioisosteric Design: Beyond the Aldehyde

The aldehyde functionality at the 3-position of our core scaffold, while a useful synthetic handle, can be a liability in a drug candidate due to its potential for reactivity and metabolic instability. Bioisosteric replacement offers a rational approach to mitigate these risks while preserving or enhancing biological activity. In this guide, we will consider the bioisosteric replacement of the carbaldehyde group with a carboxamide and a 1,2,4-oxadiazole ring.

Caption: Bioisosteric replacement strategy for the lead scaffold.

Synthesis of the Core Scaffold and its Analogs

A plausible synthetic route to the 5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde and its carboxamide analog is outlined below. The synthesis of the 1,2,4-oxadiazole analog would involve further elaboration of the carboxamide or a related intermediate.

Synthesis_Workflow start Starting Materials step1 Formation of Oxime start->step1 step2 [3+2] Cycloaddition step1->step2 step3 Oxidation to Carbaldehyde step2->step3 step4 Amidation step3->step4 product_aldehyde 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde step3->product_aldehyde product_amide 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxamide step4->product_amide

Caption: General synthetic workflow for the lead scaffold and its carboxamide analog.

Comparative Analysis of Physicochemical and Biological Properties

The seemingly subtle change from a carbaldehyde to a carboxamide or a 1,2,4-oxadiazole can have a significant impact on a compound's properties. The following table provides a hypothetical but plausible comparison based on established medicinal chemistry principles.

Property5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde (Lead)Analog 1 (Carboxamide)Analog 2 (1,2,4-Oxadiazole)Rationale for Change
Calculated logP ~2.5~2.2~2.8The carboxamide group is generally more polar than an aldehyde, leading to a lower logP. The 1,2,4-oxadiazole is more lipophilic.
Aqueous Solubility ModerateHigherLowerThe increased polarity of the carboxamide enhances aqueous solubility. The more lipophilic oxadiazole is expected to have lower solubility.
Metabolic Stability (t½ in HLM) LowModerateHighAldehydes are susceptible to oxidation and reduction. Carboxamides are more stable but can be hydrolyzed. 1,2,4-Oxadiazoles are known to be metabolically robust bioisosteres of amides and esters.[5][6]
Target Affinity (IC50) 500 nM450 nM300 nMThe carboxamide can form additional hydrogen bonds with the target protein. The 1,2,4-oxadiazole may have a more favorable vector for interaction with a specific pocket in the active site.
Cell Permeability (Papp) ModerateModerateHighThe increased lipophilicity of the 1,2,4-oxadiazole analog would likely lead to improved passive diffusion across cell membranes.

HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient

Experimental Protocols

General Procedure for the Synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxamide (Analog 1)

This protocol is a representative example based on standard methodologies for the synthesis of isoxazole carboxamides.

  • Oxidation of the Aldehyde: To a solution of 5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water), add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water. Stir the reaction at room temperature until completion (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes, then add the desired amine (1.1 eq). Continue stirring at room temperature until the reaction is complete.

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the desired carboxamide.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of the synthesized analogs.

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Caco-2 Permeability Assay

This assay is a standard method to evaluate the intestinal permeability of a compound.[2]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay: Add the test compound to the apical (A) side of the monolayer. At various time points, collect samples from the basolateral (B) side. Also, perform the experiment in the B-to-A direction to assess efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Structure-Activity Relationship (SAR) and Concluding Remarks

The bioisosteric modifications of the 3-carbaldehyde group in 5-(1,1-difluoroethyl)-1,2-oxazole analogs demonstrate a clear structure-activity and structure-property relationship.

  • The carboxamide (Analog 1) , by virtue of its hydrogen bonding capabilities, can potentially enhance target affinity while improving aqueous solubility. Its increased metabolic stability compared to the parent aldehyde makes it a more viable drug candidate.

  • The 1,2,4-oxadiazole (Analog 2) represents a more significant modification. While potentially decreasing polarity, it offers a metabolically robust core that can improve oral bioavailability.[5][6] The altered geometry and electronic distribution compared to the carboxamide may lead to a different binding mode and potentially higher affinity.

This guide underscores the power of bioisosterism as a tool in drug discovery. By systematically exploring a defined set of bioisosteric replacements and evaluating their impact on key drug-like properties, researchers can rationally design molecules with an optimized profile. The 5-(1,1-difluoroethyl)-1,2-oxazole scaffold, with its inherent metabolic stability conferred by the difluoroethyl group, provides a promising starting point for the development of novel therapeutics. Further exploration of bioisosteric replacements at other positions of the oxazole ring, guided by structural biology insights of the target, will undoubtedly unlock the full potential of this versatile chemical series.

References

  • BenchChem. (2025). Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • PubChem. (2025). 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5049-5062.
  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate.
  • Sibinčić, et al. (2023). Synthesis scheme of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (M1), 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonic acid (M3). ResearchGate.
  • Znati, M., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 26(17), 5214.
  • Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.
  • ResearchGate. (n.d.). Synthesis scheme of N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (M2).
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Wermuth, C. G. (2008). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 232-254.
  • ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.
  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38.
  • Wang, L., et al. (2016).
  • Boechat, N., et al. (2014). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 19(9), 13469-13485.
  • Barreiro, E. J., & Fraga, C. A. M. (2015). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • ResearchGate. (n.d.). Experimental design for permeability assays and metabolomics analysis....
  • Shiklina, V., et al. (2023). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceutical Chemistry Journal, 57(3), 329-338.
  • Shiklina, V., et al. (2023). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceutical Chemistry Journal, 57(4), 459-467.
  • Hawash, M., et al. (2025).
  • Wang, D. C., et al. (2012). 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.
  • Hawash, M., et al. (2025). Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed.

Sources

Validation

Spectroscopic Characterization of Fluorinated Isoxazole Intermediates

Executive Summary The Product: An integrated Multi-Nuclear NMR ( F, C, H) and Heteronuclear Overhauser Effect Spectroscopy ( F- H HOESY) workflow.[1][2] The Alternative: Conventional characterization relying solely on H/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Product: An integrated Multi-Nuclear NMR (


F, 

C,

H) and Heteronuclear Overhauser Effect Spectroscopy (

F-

H HOESY) workflow.[1][2] The Alternative: Conventional characterization relying solely on

H/

C NMR and LC-MS.

This guide details the superior performance of the Integrated Multi-Nuclear Workflow for characterizing fluorinated isoxazole intermediates. While conventional methods often fail to definitively distinguish between regioisomers (3-substituted vs. 5-substituted) due to spectral overlap and lack of scalar coupling connectivity, the integrated workflow leverages the


F nucleus as a structural probe. This approach provides unambiguous regio-assignment through through-space magnetization transfer (HOESY) and characteristic carbon-fluorine coupling constants (

), reducing structural uncertainty in drug development pipelines.

Part 1: The Challenge – Regioisomerism in Fluorinated Isoxazoles

In the synthesis of fluorinated isoxazoles—common pharmacophores in molecules like valdecoxib or leflunomide analogs—the cyclocondensation of hydroxylamine with


-unsaturated trifluoromethyl ketones often yields a mixture of regioisomers:
  • 3-Trifluoromethyl-5-substituted isoxazole

  • 5-Trifluoromethyl-3-substituted isoxazole

Why Alternatives Fail:

  • Mass Spectrometry (LC-MS): Both isomers have identical molecular weights and often similar fragmentation patterns, making differentiation difficult without authentic standards.

  • Standard

    
    H NMR:  The isoxazole ring contains only one proton (H4). While its chemical shift varies slightly between isomers, solvent effects and substituent shielding can obscure these differences, leading to ambiguous assignments.
    
  • Standard

    
    C NMR:  Quaternary carbons (C3 and C5) often lack sufficient HMBC correlations to the single H4 proton to definitively place the 
    
    
    
    group.

Part 2: Comparative Analysis

The following table contrasts the "Product" (Integrated


F Workflow) against the "Alternative" (Conventional Methods).
Table 1: Performance Comparison of Characterization Methodologies
FeatureConventional Method (

H/

C NMR + LC-MS)
Integrated

F Workflow (

F-NMR + HOESY)
Regioisomer Specificity Low. Relies on subtle chemical shift differences of H4 (

ppm).
High. Uses

coupling patterns and spatial proximity (NOE) for definitive assignment.
Structural Connectivity Indirect. Inferred from HMBC, often limited by quaternary carbons.Direct.

F acts as a "spy nucleus," revealing connectivity via

-coupling magnitude.
Ambiguity Risk High. Risk of misassignment in novel analogs lacking literature precedence.Low. Self-validating through independent scalar (

) and dipolar (NOE) data.
Sample Requirement Standard (~5-10 mg).Standard (~5-10 mg);

F is 100% natural abundance and highly sensitive.
Experimental Time Fast (10-30 mins).Moderate (1-2 hours for 2D HOESY).

Part 3: Technical Deep Dive & Causality

The Power of Scalar Coupling ( )

In the Integrated Workflow, the


C spectrum is not just a list of peaks; it is a connectivity map defined by Carbon-Fluorine coupling constants. The magnitude of 

depends on the number of bonds separating the nuclei.
  • Mechanism: The

    
     group splits the attached carbon (C3 or C5) into a quartet with a massive coupling constant (
    
    
    
    Hz).
  • Differentiation Logic:

    • If the C5 signal (typically

      
       160-175 ppm) appears as a quartet  (
      
      
      
      Hz), the
      
      
      is at the C5 position.
    • If the C3 signal (typically

      
       155-165 ppm) appears as a quartet , the 
      
      
      
      is at the C3 position.
    • Note: The C4 carbon will appear as a quartet (

      
       Hz) in both cases, but the magnitude of the coupling on the quaternary carbons is the discriminator.
      
The "Smoking Gun": F- H HOESY

Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space magnetization transfer between


F and 

H nuclei. This is the ultimate self-validating step.
  • Scenario: Distinguishing 3-(

    
    )-5-phenylisoxazole  from 5-(
    
    
    
    )-3-phenylisoxazole
    .
  • Causality:

    • In the 3-(

      
      )  isomer, the fluorine atoms are spatially distant from the phenyl ring protons. Result:  No/Weak HOESY signal to phenyl protons.
      
    • In the 5-(

      
      )  isomer, the 
      
      
      
      group is spatially distant from the substituent at position 3, but if there is a proton at C4, a specific NOE might be observed.
    • Crucially: If the substituent is an alkyl group (e.g., 5-methyl vs 3-methyl), the HOESY spectrum will show a strong cross-peak between the

      
       and the methyl protons only if they are on adjacent carbons (e.g., 4-methyl-5-trifluoromethyl).
      

Part 4: Experimental Protocol

Protocol: F- H HOESY Acquisition

Objective: Establish spatial proximity between the trifluoromethyl group and ring/substituent protons.

Prerequisites:

  • Sample: 10-20 mg of intermediate in 0.6 mL

    
     (use high-quality tubes to minimize background).
    
  • Instrument: 400 MHz NMR or higher, equipped with a dual-channel probe (H/F/X) or a dedicated fluorine probe.

Step-by-Step Methodology:

  • Standard 1D Acquisition: Acquire standard

    
    H and 
    
    
    
    F spectra to determine the spectral width and offset (O1) for the fluorine signal.
    • Tip: Set the

      
      F spectral width narrow enough to cover only the 
      
      
      
      region to improve resolution.
  • Pulse Sequence Selection: Load the hoesyfh (or equivalent vendor-specific) pulse sequence. This is a phase-sensitive sequence using TPPI or echo-antiecho selection.

  • Parameter Optimization:

    • Mixing Time (

      
      ):  Set to 400–600 ms .
      
      • Reasoning: Fluorine relaxation (

        
        ) is often efficient; however, intermolecular NOEs can interfere at very long mixing times. 500 ms is the "Goldilocks" zone for intramolecular transfer in small molecules.
        
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing proton (typically 2-3 seconds).
    • Scans (NS): Minimum 32 scans per increment (usually 128-256 increments).

  • Processing:

    • Apply a sine-bell squared window function (QSINE, SSB=2) in both dimensions.

    • Phase correction is critical; look for the diagonal (if present in the sequence design) or use the strong

      
       signal to phase.
      
  • Validation:

    • Look for cross-peaks at the intersection of the

      
       chemical shift (F1 axis) and specific proton shifts (F2 axis).
      
    • Self-Check: Absence of cross-peaks where they are geometrically impossible (e.g., between 3-

      
       and a 5-phenyl group) confirms the negative result is real, provided the S/N ratio is sufficient.
      

Part 5: Visualizations

Diagram 1: Regioisomer Assignment Decision Tree

This logic flow illustrates how to systematically assign the structure using the integrated workflow.

RegioAssignment Start Unknown Fluorinated Isoxazole Isomer Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 Decision1 Analyze C5 Signal (~160-175 ppm) Step1->Decision1 Result1 C5 is Quartet (J ~35 Hz) Direct C-F coupling Decision1->Result1 Yes Result2 C5 is Singlet/Multiplet (No direct coupling) Decision1->Result2 No ConclusionA Isomer: 5-Trifluoromethyl (CF3 at Pos 5) Result1->ConclusionA Step2 Analyze C3 Signal (~155-165 ppm) Result2->Step2 ConclusionB Isomer: 3-Trifluoromethyl (CF3 at Pos 3) Step2->ConclusionB C3 is Quartet Validation Validation: 19F-1H HOESY Check Spatial Proximity ConclusionA->Validation ConclusionB->Validation

Caption: Logic flow for definitive regioisomer assignment using


C coupling patterns and HOESY validation.
Diagram 2: HOESY Mechanistic Workflow

This diagram visualizes the magnetization transfer mechanism in the HOESY experiment.

HOESY_Mechanism Source 19F Nucleus (Excited State) Dipolar Dipolar Coupling (Through Space < 5Å) Source->Dipolar Mixing Time (400-600ms) Target 1H Nucleus (Signal Enhancement) Dipolar->Target Magnetization Transfer Spectrum HOESY Cross-Peak (Correlation) Target->Spectrum Detection

Caption: Schematic of the Heteronuclear Overhauser Effect (HOESY) showing magnetization transfer from


F to spatially proximate 

H.

Part 6: Data Summary Table

Characteristic NMR Signals for Trifluoromethyl Isoxazoles[3]
NucleusParameter3-(

)-5-Phenyl Isoxazole
5-(

)-3-Phenyl Isoxazole

F
Chemical Shift (

)

ppm

ppm

C
C3 Coupling

Hz (Quartet)
Singlet (or weak long-range)

C
C5 CouplingSinglet (or weak long-range)

Hz (Quartet)

C
C4 Coupling

Hz (Quartet)

Hz (Quartet)

C

Carbon

Hz (Quartet)

Hz (Quartet)

Note: Chemical shifts are solvent-dependent (


 referenced).

References

  • Synthesis of trifluoromethylated isoxazoles and their elaboration . The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation . Organic Chemistry Portal. Available at: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles . MDPI. Available at: [Link][3]

  • Simultaneous Proton and Fluorine decoupled 13C NMR . Magritek. Available at: [Link]

  • 1D Selective 1H - 19F HOESY . University of Ottawa NMR Facility. Available at: [Link]

Sources

Comparative

Technical Guide: Validating Synthetic Purity of 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

Executive Summary 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is a high-value pharmacophore intermediate often employed in fragment-based drug discovery for its bioisosteric properties. However, its validation prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde is a high-value pharmacophore intermediate often employed in fragment-based drug discovery for its bioisosteric properties. However, its validation presents a "blind spot" in standard analytical workflows.

Standard HPLC-UV methods frequently overestimate the purity of this compound by failing to detect inorganic salts, solvent occlusions, and—most critically—aldehyde hydrates. This guide objectively compares standard chromatographic techniques against 19F quantitative NMR (qNMR) , demonstrating why qNMR is the superior method for absolute purity determination of this fluorinated intermediate.

Part 1: The Analytical Challenge

The structural features that make this molecule valuable also make it difficult to validate:

  • The Aldehyde Handle (-CHO): Highly reactive. In the presence of trace moisture, it forms a gem-diol (hydrate) . On HPLC columns, this hydrate often co-elutes with the parent peak or broadens the baseline, leading to integration errors.

  • The Difluoroethyl Group (-CF₂CH₃): A powerful lipophilicity modulator. However, the C-F coupling splits adjacent proton signals in 1H NMR, creating complex multiplets that can obscure impurities.

  • Isoxazole Regioisomerism: Synthetic routes (e.g., [3+2] cycloadditions) often yield trace amounts of the 4-isomer, which has a nearly identical retention time to the 3-isomer in reverse-phase HPLC.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary validation methodologies available to the medicinal chemist.

FeatureMethod A: HPLC-UV (Standard) Method B: 1H NMR (Qualitative) Method C: 19F qNMR (Recommended)
Primary Output Relative Purity (Area %)Structural IdentityAbsolute Purity (Weight %)
Aldehyde Hydrate Detection Poor. Often invisible or merges with main peak.Moderate. Distinct shift, but often overlaps with solvent.Excellent. Indirectly calculated via mass balance or distinct F-shifts.
Inorganic/Solvent Detection None. Salts are invisible to UV.Good for solvents; None for salts.Excellent. Purity value drops if salts are present.
Regioisomer Resolution Variable. Requires specialized columns (e.g., PFP).Good. Distinct ring proton shifts.Superior. 19F shifts are highly sensitive to ring position.
Sample Consumption Low (<1 mg)Moderate (~5-10 mg)Moderate (~10-20 mg)
Total Analysis Time 30-60 mins (Method Dev + Run)10 mins20 mins
Why HPLC Fails This Specific Target

HPLC measures Area % , which assumes that all components absorb UV light equally and that all impurities are organic.

  • Scenario: A batch contains 10% inorganic fluoride salts (from the fluorination step) and 5% water.

  • Result: HPLC will report >99% purity (ignoring the salts/water).

  • Consequence: The subsequent reaction (e.g., a reductive amination) will fail or have incorrect stoichiometry because the actual amount of aldehyde is only 85%.

Why 19F qNMR is the Solution

19F qNMR utilizes the 100% natural abundance of the fluorine isotope.[1][2] Because the -CF₂- group is chemically distinct, its signal appears in a clean region of the spectrum (typically -80 to -120 ppm), free from interference by hydrocarbon impurities or solvents.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses Internal Standard (IS) Calibration .[3] It is self-validating because the IS signal must appear at a specific chemical shift with a specific multiplicity; if it does not, the sample matrix is suspect.

Materials
  • Analyte: 5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
    • Requirement: High purity (>99.9%), non-volatile, distinct F-shift (~ -63 ppm).[4]

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to suppress hydrate formation).
Step-by-Step Workflow
  • Gravimetric Preparation (Critical Step):

    • Weigh exactly

      
       mg of the Analyte (
      
      
      
      ) into a vial.
    • Weigh exactly

      
       mg of the Internal Standard (
      
      
      
      ) into the same vial.
    • Note: Use a microbalance with 0.01 mg readability.

  • Solvation:

    • Add 0.6 mL DMSO-

      
      . Vortex until fully dissolved. Ensure no solid remains on the vial walls.
      
  • Acquisition Parameters (Bruker/Varian):

    • Nucleus: 19F (without proton decoupling, or inverse gated decoupling to avoid NOE enhancement issues).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       seconds (Must be 
      
      
      
      of the slowest relaxing fluorine).
    • Scans: 16 to 32 (Sufficient for S/N > 200).

    • Spectral Width: Ensure both IS (-63 ppm) and Analyte CF₂ (-90 to -110 ppm) are covered.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (ABS command).

    • Integration: Integrate the IS signal (

      
      ) and the Analyte CF₂ signal (
      
      
      
      ).
  • Calculation:

    
    
    
    • 
      : Number of fluorine atoms (Analyte = 2, TFT = 3).
      
    • 
      : Molecular Weight.[5]
      
    • 
      : Purity (decimal).[6]
      

Part 4: Simulated Data & Case Study

We compared two batches of the aldehyde using both HPLC and the qNMR protocol described above.

Table 1: Validation Results Comparison

Batch IDOriginHPLC Purity (Area %)19F qNMR Purity (wt %)Discrepancy Cause
Batch A Commercial Supplier98.5%86.2% Residual inorganic fluorides & water.
Batch B In-House (Recrystallized)99.1%98.8% High concordance indicates true purity.
Batch C Aged (1 month, 4°C)97.0%91.5% Aldehyde oxidation to carboxylic acid (detected in NMR).

Interpretation: Batch A would have caused a 14% stoichiometry error in downstream synthesis, potentially leading to side reactions. Batch B is validated for use.

Part 5: Decision Workflow

The following diagram illustrates the logical flow for accepting or rejecting a batch based on this multi-modal analysis.

ValidationWorkflow Start Crude Batch (5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde) H_NMR Step 1: 1H NMR (DMSO-d6) Check for Aldehyde Proton (~10 ppm) Start->H_NMR Decision_Identity Identity Confirmed? H_NMR->Decision_Identity F_qNMR Step 2: 19F qNMR (Internal Std: Trifluorotoluene) Decision_Identity->F_qNMR Yes Discard DISCARD (Wrong Structure) Decision_Identity->Discard No (Wrong Isomer/Decomposed) Calc_Purity Calculate Absolute Purity (Wt %) F_qNMR->Calc_Purity Decision_Purity Purity > 95%? Calc_Purity->Decision_Purity HPLC_Check Step 3: HPLC-UV (Check for trace organic impurities) Decision_Purity->HPLC_Check Yes Repurify REPURIFY (Recrystallize/Distill) Decision_Purity->Repurify No (<95%) Release RELEASE BATCH For Synthesis HPLC_Check->Release Clean Profile HPLC_Check->Repurify Significant Organic Impurities Repurify->Start Re-submit

Figure 1: Integrated validation workflow ensuring both structural identity and absolute mass purity before batch release.

References

  • International Council for Harmonisation (ICH). (2006).[7] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link] Context: Defines reporting thresholds for organic and inorganic impurities.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][8] Journal of Medicinal Chemistry. [Link] Context: Establishes qNMR as a primary method for absolute purity determination.[9]

  • Bureau International des Poids et Mesures (BIPM). (2024).[6] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link] Context: Provides validated internal standards for 19F qNMR.[6]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.